ROS kinases-IN-2
Description
The exact mass of the compound N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide is 437.08678382 g/mol and the complexity rating of the compound is 688. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c23-30(27,28)16-9-7-15(8-10-16)11-12-24-22(26)18-14-20(21-6-3-13-29-21)25-19-5-2-1-4-17(18)19/h1-10,13-14H,11-12H2,(H,24,26)(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHYISYCZNANMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Target Identification of ROS1 Kinase Inhibitors
This guide provides an in-depth overview of the methodologies and data relevant to the target identification of ROS1 kinase inhibitors. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor discovery.
Introduction to ROS1 Kinase
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that shares structural similarities with the anaplastic lymphoma kinase (ALK) protein.[1] While its expression is limited in adult tissues and its precise physiological function remains to be fully elucidated, aberrant ROS1 activity, primarily through chromosomal rearrangements leading to fusion proteins, has been identified as a key oncogenic driver in various cancers, including a subset of non-small cell lung cancer (NSCLC).[2][3][4] These fusion events result in ligand-independent, constitutive activation of the ROS1 kinase domain, which in turn drives downstream signaling pathways that promote cell proliferation, survival, and growth.[5] Consequently, ROS1 has emerged as a critical therapeutic target, and several small molecule inhibitors have been developed to treat ROS1-driven malignancies.[6]
ROS1 Signaling Pathways
Activated ROS1 fusion proteins trigger a cascade of downstream signaling events that are crucial for their oncogenic activity. These pathways are often shared with other receptor tyrosine kinases and include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways.[1][5][7] The recruitment of adaptor proteins, such as SHP-1 and SHP-2, to autophosphorylated tyrosine residues on the ROS1 kinase domain is a key step in initiating these signaling cascades.[1][5] Understanding these pathways is essential for elucidating the mechanism of action of ROS1 inhibitors and for identifying potential mechanisms of resistance.
Target Identification Methodologies
Identifying the direct and indirect targets of a kinase inhibitor is crucial for understanding its mechanism of action, predicting its efficacy and potential side effects, and for the development of next-generation inhibitors. Several powerful techniques are employed for this purpose.
Affinity Chromatography coupled with Mass Spectrometry
This is a widely used method for identifying the protein targets of a small molecule inhibitor.[8][9][10] The general principle involves immobilizing the inhibitor on a solid support (beads) to create an affinity matrix.[11] This matrix is then incubated with a cell lysate, allowing proteins that bind to the inhibitor to be captured.[9] After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[8][11]
Experimental Protocol:
-
Immobilization of the Inhibitor:
-
Synthesize an analog of the inhibitor with a linker arm that can be covalently attached to a solid support (e.g., Sepharose beads) without significantly affecting its binding to the target kinases.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest (e.g., a cancer cell line expressing a ROS1 fusion).
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the inhibitor-coupled beads to allow for binding.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Competition with a high concentration of the free inhibitor.
-
Using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Changing the pH or salt concentration.
-
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
Alternatively, perform in-solution digestion of the eluted proteins.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
A specialized form of this technique is the Kinobeads approach, which utilizes a mixture of beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the kinome.[12][13][14] This method is particularly useful for assessing the selectivity of an inhibitor across the entire kinase family in a competitive binding format.[12][15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement of a drug in a cellular context.[16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][19] When a protein binds to a ligand (e.g., an inhibitor), it becomes more resistant to heat-induced denaturation and aggregation.[16][17]
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells with the inhibitor at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes). The optimal temperature range needs to be determined empirically for each target protein.
-
-
Cell Lysis:
-
Lyse the cells, typically by freeze-thaw cycles, to release the intracellular proteins.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble fraction of the target protein.
-
Quantify the amount of the soluble target protein using methods such as Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve".
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
-
Quantitative Data on ROS1 Inhibitors
The following tables summarize publicly available data on the potency and selectivity of several clinically relevant ROS1 inhibitors. These values are essential for comparing the activity of different compounds and for understanding their potential off-target effects.
Table 1: Selectivity and Potency of ROS1 Inhibitors
| Inhibitor | ROS1 IC50 (nM) | ALK IC50 (nM) | Other Notable Targets (IC50 < 100 nM) | Investigational Status |
| Crizotinib | ~5-10 | ~20-30 | MET | Approved for ROS1+ NSCLC[6][20] |
| Entrectinib | ~2 | ~12 | TRKA/B/C, ALK | Approved for ROS1+ NSCLC[6] |
| Lorlatinib | ~1 | ~7 | ALK | Approved for ALK+ NSCLC, used off-label for ROS1+ NSCLC[21][22][23] |
| Repotrectinib | ~0.07 | ~0.1 | TRKA/B/C, ALK | Investigational |
| Cabozantinib | ~2 | >1000 | MET, VEGFR2, RET, KIT | Approved for other cancers, potent against ROS1[2][24] |
| PF-06463922 | <0.07 | <0.07 | Highly selective for ROS1/ALK | Investigational[25] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Activity of ROS1 Inhibitors Against Resistance Mutations
| Mutation | Crizotinib IC50 (nM) | Lorlatinib IC50 (nM) | Cabozantinib IC50 (nM) | Repotrectinib IC50 (nM) |
| G2032R | >1000 | ~150-200 | ~10-20 | ~2-5 |
| S1986F/Y | >1000 | ~50-100 | ND | ND |
| L2086F | >1000 | >1000 | ~50-100 | ~20-30 |
| F2004C | >1000 | ~20-50 | >1000 | ~10-20 |
ND: Not Determined. Data is compiled from multiple sources and should be considered approximate.[2][4][26]
Conclusion
The identification of ROS1 as an oncogenic driver has led to the successful development of targeted therapies that have significantly improved outcomes for patients with ROS1-rearranged cancers. The target identification methodologies described in this guide, including affinity chromatography-mass spectrometry and the cellular thermal shift assay, are indispensable tools in the discovery and characterization of novel ROS1 inhibitors. A thorough understanding of an inhibitor's target profile, including its on-target potency, broader kinome selectivity, and activity against resistance mutations, is critical for advancing the next generation of more effective and safer ROS1-targeted drugs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pnas.org [pnas.org]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS1 Targeted Therapies: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. Optimized Kinobeads published - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Cases of ROS1-rearranged lung cancer: when to use crizotinib, entrectinib, lorlatinib, and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ASCO – American Society of Clinical Oncology [asco.org]
- 23. theros1ders.org [theros1ders.org]
- 24. [PDF] Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 25. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
The Double-Edged Sword: Unraveling the Role of ROS-Dependent Kinases in Cancer Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS), once considered merely toxic byproducts of cellular metabolism, are now recognized as critical signaling molecules implicated in a myriad of cellular processes, including the proliferation of cancer cells. This guide delves into the intricate mechanisms by which ROS modulate the activity of specific protein kinases, thereby driving the uncontrolled growth characteristic of cancer. We will explore the core signaling pathways activated by ROS, present quantitative data on the impact of these kinases on cancer cell proliferation, provide detailed experimental protocols for their study, and visualize these complex networks using signaling pathway diagrams. Understanding this critical nexus is paramount for the development of novel and targeted anticancer therapies.
Introduction: The Paradigm Shift of ROS in Cancer Biology
Historically, the role of ROS in cancer was primarily associated with their damaging effects on DNA, proteins, and lipids, leading to genomic instability and carcinogenesis.[1] However, a paradigm shift has occurred, revealing that at sub-lethal concentrations, ROS function as potent second messengers, activating a host of signaling cascades that promote cancer cell proliferation, survival, and metastasis.[1][2] This guide focuses on a crucial aspect of this signaling network: the activation of protein kinases, which act as key transducers of ROS signals to downstream effectors that control cell cycle progression and proliferation.
The dual nature of ROS presents both a challenge and an opportunity in cancer therapy. While high levels of ROS can induce apoptosis, the moderate, signaling-conducive levels often found in tumors promote their growth.[2] Therefore, a nuanced understanding of the specific ROS-dependent kinases and their downstream pathways is essential for developing therapeutic strategies that can selectively target these pro-proliferative mechanisms.
Key ROS-Dependent Kinase Signaling Pathways in Cancer Proliferation
Several major signaling pathways are intricately regulated by ROS, leading to enhanced cancer cell proliferation. These pathways are often interconnected, forming a complex network that sustains the malignant phenotype.
The Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK cascade, comprising tiers of kinases (MAPKKK, MAPKK, MAPK), is a central regulator of cell proliferation, differentiation, and survival. ROS can activate all three major branches of the MAPK family: ERK, JNK, and p38.
-
Extracellular signal-regulated kinase (ERK): The Ras-Raf-MEK-ERK pathway is a canonical proliferation-promoting cascade. ROS can activate this pathway by oxidizing and inactivating MAPK phosphatases (MKPs), which normally restrain ERK signaling.[3] This sustained ERK activation leads to the transcription of pro-proliferative genes like cyclin D1.[1]
-
c-Jun N-terminal kinase (JNK) and p38 MAPK: While often associated with stress responses and apoptosis, the JNK and p38 pathways can also contribute to proliferation in a context-dependent manner.[2] Their activation by ROS is often mediated by upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1).[1][4]
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, survival, and proliferation. ROS can activate this pathway by oxidizing and inhibiting the tumor suppressor phosphatase and tensin homolog (PTEN), a negative regulator of PI3K.[3][4] This leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell cycle progression and inhibit apoptosis.
Apoptosis Signal-regulating Kinase 1 (ASK1)
ASK1 is a key MAPKKK that acts as a sensor for oxidative stress.[5] Under normal conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[1][6] In the presence of ROS, Trx becomes oxidized and dissociates from ASK1, leading to its autophosphorylation and activation.[1][6] Activated ASK1 can then signal through both the JNK and p38 MAPK pathways, with the ultimate cellular outcome (apoptosis or proliferation) depending on the cellular context and the duration of the signal.[5]
Other Key ROS-Dependent Kinases
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are frequently activated in cancer and play roles in proliferation, invasion, and angiogenesis. ROS can activate Src kinases, which in turn can modulate other pro-proliferative pathways, including the EGFR and PI3K/Akt pathways.[7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon ligand binding, initiates signaling cascades that drive proliferation. ROS can enhance EGFR signaling by oxidizing and inactivating protein tyrosine phosphatases (PTPs) that normally dephosphorylate and inactivate the receptor.[8][9]
-
Protein Kinase C (PKC): This family of serine/threonine kinases is involved in diverse cellular processes, including proliferation. Certain PKC isoforms can be directly activated by ROS through the oxidation of regulatory cysteine residues.[10] Activated PKC can then influence other signaling pathways, such as the MAPK cascade.
Quantitative Data on the Impact of ROS-Dependent Kinases on Cancer Cell Proliferation
The following tables summarize quantitative data from selected studies, illustrating the impact of ROS-dependent kinase activity on the proliferation of various cancer cell lines.
| Kinase/Pathway | Cancer Cell Line | Experimental Condition | Proliferation Change | Reference |
| MICAL1 (ROS producer) | MCF-7 (Breast Cancer) | Stable MICAL1 expression | 1.5-fold increase in colony number | [1] |
| ROS | MCF-7 (Breast Cancer) | Chronic exposure to 25 µM H₂O₂ | 34.65% increase in cell viability | [11] |
| ROS | A549 (Lung Cancer) | Treatment with OEO (IC50) | 5.41-fold increase in ROS | [12] |
| ROS | Pancreatic Cancer Cells | Treatment with 100 nM digitoxin | 1.6 to 2.3-fold increase in intracellular ROS | [7] |
| Kinase/Pathway | Cancer Cell Line | Experimental Condition | Cell Viability/Proliferation Outcome | Reference |
| PKCα | MCF-7 (Breast Cancer) | Inhibition of PKCα expression | Decreased proliferation and migration | [13] |
| Src Kinase | Colon Cancer Cell Lines | Dasatinib treatment | No effect on proliferation in 10 of 12 cell lines | [9] |
| EGFR | A549 (Lung Cancer) | Downregulation of miR200a (leading to increased EGFR) | Suppressed proliferation | |
| ROS | HeLa (Cervical Cancer) | Treatment with GO-PEG nanocarrier | Significant decrease in cell survival |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the role of ROS-dependent kinases in cancer cell proliferation. Below are protocols for key experiments in this field.
Measurement of Intracellular ROS
4.1.1. DCFDA/H2DCFDA Assay for General ROS Detection
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free for incubation)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.
-
The next day, treat the cells with the compounds of interest for the desired time period. Include appropriate positive (e.g., H₂O₂) and negative controls.
-
Prepare a fresh working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity to cell number or protein concentration if significant cell death has occurred.
-
4.1.2. Dihydroethidium (DHE) Assay for Superoxide Detection
DHE is a cell-permeable probe that is specifically oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free for incubation)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates or flow cytometry tubes
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
-
Protocol:
-
Seed and treat cells as described in the DCFDA protocol. A suitable positive control for superoxide generation is Antimycin A.
-
Prepare a fresh working solution of DHE by diluting the stock solution to a final concentration of 5-10 µM in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DHE working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~518 nm and emission at ~606 nm.
-
For flow cytometry, after staining, trypsinize and resuspend adherent cells in PBS. Analyze the cell population using an appropriate laser and filter combination for red fluorescence.
-
Kinase Activity Assays
4.2.1. In Vitro Kinase Assay using Radiolabeled ATP
This "gold standard" method directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase of interest.
-
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (typically containing Mg²⁺, DTT, and a buffer like HEPES)
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the purified kinase on ice.
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time period.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled substrate.
-
Quantify the band intensity to determine the kinase activity.
-
4.2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a robust, non-radioactive, homogeneous assay format suitable for high-throughput screening. It measures the phosphorylation of a fluorescently labeled substrate by a kinase.
-
Materials:
-
Kinase
-
Fluorescently labeled substrate (e.g., with fluorescein)
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET compatible microplate reader
-
-
Protocol:
-
In a suitable microplate, add the kinase, the fluorescein-labeled substrate, and ATP.
-
Incubate the reaction for a defined period to allow for substrate phosphorylation.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the terbium-labeled anti-phospho-substrate antibody.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
Measure the TR-FRET signal. Excitation of the terbium donor leads to energy transfer to the fluorescein acceptor only when they are in close proximity (i.e., when the antibody is bound to the phosphorylated substrate). The ratio of acceptor to donor emission is proportional to the kinase activity.
-
Cell Proliferation Assays
4.3.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Materials:
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear plates
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Plate cells in a 96-well plate and treat them with the compounds of interest for the desired duration.
-
At the end of the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
4.3.2. BrdU Assay
This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.
-
Materials:
-
BrdU labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU primary antibody
-
Enzyme- or fluorophore-conjugated secondary antibody
-
Substrate for the enzyme (if applicable)
-
Microplate reader or fluorescence microscope
-
-
Protocol:
-
Plate and treat cells as in other assays.
-
Add the BrdU labeling solution to the cells and incubate for a period that allows for significant incorporation (e.g., 2-24 hours).
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate with the anti-BrdU primary antibody.
-
Wash and incubate with the conjugated secondary antibody.
-
If using an enzyme-conjugated secondary antibody, add the appropriate substrate and measure the resulting colorimetric or chemiluminescent signal. If using a fluorophore-conjugated secondary antibody, measure the fluorescence. The signal intensity is proportional to the amount of DNA synthesis and thus, cell proliferation.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key ROS-dependent signaling pathways that drive cancer cell proliferation.
Caption: ROS-mediated activation of MAPK signaling pathways.
Caption: ROS-mediated activation of the PI3K/Akt signaling pathway.
Caption: Activation of Src, EGFR, and PKC by ROS.
Conclusion and Future Directions
The intricate interplay between ROS and protein kinases is a cornerstone of cancer cell proliferation. The signaling pathways detailed in this guide highlight the multifaceted nature of ROS, acting as critical mediators of oncogenic signals. While significant progress has been made in elucidating these mechanisms, several avenues for future research remain. A deeper understanding of the specific ROS-sensitive cysteine residues on kinases and the development of more selective inhibitors for these activated kinases hold immense promise for targeted cancer therapy. Furthermore, exploring the crosstalk between different ROS-dependent pathways will be crucial for designing combination therapies that can overcome the adaptive resistance of cancer cells. By continuing to unravel the complexities of ROS-dependent kinase signaling, the scientific community can pave the way for more effective and personalized treatments for cancer.
References
- 1. MICAL1 facilitates breast cancer cell proliferation via ROS‐sensitive ERK/cyclin D pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase C α is a central signaling node and therapeutic target for breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High PKCλ expression is required for ALDH1-positive cancer stem cell function and indicates a poor clinical outcome in late-stage breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Chronic Oxidative Stress Increases Growth and Tumorigenic Potential of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epidermal growth factor receptor expression affects proliferation and apoptosis in non-small cell lung cancer cells via the extracellular signal-regulated kinase/microRNA 200a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of ROS Kinase Inhibition on Cellular Oxidative Stress: A Technical Guide
Disclaimer: This technical guide addresses the potential effects of ROS kinase inhibitors on cellular oxidative stress. The specific compound, ROS kinases-IN-2, is a known ROS kinase inhibitor; however, as of this writing, there is a lack of published research specifically detailing its effects on cellular oxidative stress. Therefore, this document will discuss the known effects of the broader class of ROS1 kinase inhibitors, such as crizotinib, as a proxy to infer the potential mechanisms and consequences of inhibiting ROS kinases on cellular redox balance.
Introduction to ROS1 Kinase and Oxidative Stress
The ROS1 proto-oncogene encodes a receptor tyrosine kinase (RTK) that is structurally related to the anaplastic lymphoma kinase (ALK) protein.[1] Under normal physiological conditions, ROS1 is involved in cellular growth and differentiation.[2] However, chromosomal rearrangements resulting in ROS1 fusion proteins can lead to its constitutive activation, driving oncogenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[1] These fusion proteins activate downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.
Cellular oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense mechanisms.[3] ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism.[4] At low to moderate levels, ROS function as critical second messengers in various signaling cascades.[4] However, excessive ROS can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately contributing to cell death.[3]
The interplay between oncogenic kinase signaling and cellular oxidative stress is complex. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, which can promote tumorigenesis.[4] However, this also makes them more vulnerable to further increases in oxidative stress, a characteristic that can be exploited for therapeutic intervention.
This compound: A Profile
This compound (CAS No. 687576-28-9) is commercially available as a ROS kinase inhibitor.[5][6] Limited data indicates that it exhibits 21.53% inhibition of ROS kinase activity at a concentration of 10 μM.[5] However, the specific isoform of ROS kinase targeted and its broader kinase selectivity profile are not publicly available. Furthermore, there are no published studies investigating the biological effects of this compound, including its impact on cellular oxidative stress.
The Effect of ROS1 Kinase Inhibition on Cellular Oxidative Stress: Insights from Crizotinib
Given the absence of specific data for this compound, we can look to the well-characterized ROS1 inhibitor, crizotinib, to understand the potential consequences of ROS1 inhibition on cellular oxidative stress. Crizotinib is a multi-targeted tyrosine kinase inhibitor that is effective against ALK, MET, and ROS1 fusion proteins.[7]
Studies have demonstrated that crizotinib can induce oxidative stress in cancer cells, contributing to its anti-tumor activity.[8][9][10] Treatment with crizotinib has been shown to increase intracellular ROS levels in a dose-dependent manner in various cancer cell lines.[9][10] This elevation in ROS can trigger downstream events, including:
-
Induction of Apoptosis: The accumulation of ROS can lead to mitochondrial dysfunction and the activation of apoptotic pathways.[9][10]
-
ER Stress: Increased ROS can cause endoplasmic reticulum (ER) stress, another pathway that can lead to programmed cell death.[10]
-
Modulation of Antioxidant Pathways: Crizotinib treatment has been associated with a decrease in the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx), further exacerbating oxidative stress.[8][9] It has also been shown to influence the Nrf2 signaling pathway, a master regulator of the antioxidant response.[9]
Quantitative Data on Crizotinib-Induced Oxidative Stress
The following table summarizes quantitative data from studies on the effect of crizotinib on ROS levels in different cell lines.
| Cell Line | Crizotinib Concentration | Duration of Treatment | Fold Increase in ROS (approx.) | Reference |
| L02 (human liver cells) | 10 μM | 48 hours | ~2.5 | [9] |
| L02 (human liver cells) | 20 μM | 48 hours | ~3.5 | [9] |
| HepG2 (human liver cancer cells) | 10 μM | 24 hours | ~1.5 | [8] |
| HepG2 (human liver cancer cells) | 20 μM | 24 hours | ~2.0 | [8] |
| A549 (human lung cancer cells) | 5 μM | 3 hours | ~2.0 | [10] |
| H1975 (human lung cancer cells) | 5 μM | 3 hours | ~1.8 | [10] |
Experimental Protocols for Measuring Cellular Oxidative Stress
To assess the effect of a ROS kinase inhibitor like this compound on cellular oxidative stress, a variety of well-established experimental protocols can be employed.
Measurement of Intracellular ROS
Principle: The most common method utilizes fluorescent probes that become oxidized in the presence of ROS, leading to a measurable increase in fluorescence.
Protocol: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay
-
Cell Culture: Plate cells in a 96-well plate or on coverslips and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of the ROS kinase inhibitor for the specified duration. Include appropriate positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Probe Loading: Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS). Incubate the cells with 5-10 μM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Assessment of Lipid Peroxidation
Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation and can be quantified using a thiobarbituric acid reactive substances (TBARS) assay.
Protocol: TBARS Assay
-
Cell Lysis: Following treatment with the ROS kinase inhibitor, harvest and lyse the cells.
-
Reaction Setup: Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.
-
Measurement: Cool the samples and measure the absorbance at 532 nm. The concentration of MDA can be determined by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Evaluation of Antioxidant Enzyme Activity
Principle: The activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) can be measured using commercially available assay kits. These kits typically involve a colorimetric reaction where the rate of color change is proportional to the enzyme activity.
Protocol: General Procedure for Antioxidant Enzyme Activity Assays
-
Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Reaction: Follow the specific instructions provided with the commercial kit, which usually involves mixing the cell lysate with a reaction mixture containing the enzyme's substrate and other necessary reagents.
-
Spectrophotometric Measurement: Measure the change in absorbance over time at a specific wavelength using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of the reaction and normalize to the total protein concentration of the lysate.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways affected by ROS1 kinase inhibition and the subsequent induction of oxidative stress.
Caption: Simplified overview of ROS1 signaling pathways and the point of inhibition.
Caption: Potential mechanism of ROS kinase inhibitor-induced oxidative stress and apoptosis.
Experimental Workflow
The following diagram outlines a typical experimental workflow to investigate the effect of a ROS kinase inhibitor on cellular oxidative stress.
Caption: Experimental workflow for assessing the impact of a ROS kinase inhibitor on oxidative stress.
Conclusion
While specific data on the effect of this compound on cellular oxidative stress is currently unavailable, the evidence from other ROS1 kinase inhibitors like crizotinib suggests a strong potential for this class of compounds to modulate the cellular redox environment. The induction of ROS and subsequent oxidative stress appears to be a significant component of their anti-cancer mechanism. For researchers and drug development professionals, the investigation of a novel ROS kinase inhibitor would necessitate a thorough evaluation of its impact on these pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for such an investigation. Future studies are required to elucidate the precise mechanism of action of this compound and its specific effects on cellular oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Function and Regulation of Protein Kinase D in Oxidative Stress: A Tale of Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound |CAS 687576-28-9|DC Chemicals [dcchemicals.com]
- 7. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Inhibitors of Reactive Oxygen Species (ROS) Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive Oxygen Species (ROS) are no longer viewed merely as toxic byproducts of cellular metabolism but as critical signaling molecules involved in a myriad of physiological processes. Dysregulation of ROS signaling is a key contributor to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has spurred significant interest in the development of novel therapeutic strategies that target specific nodes within ROS signaling pathways. This technical guide provides an in-depth overview of recent advancements in the discovery and characterization of novel inhibitors targeting key ROS-generating and sensing pathways. We focus on the NADPH Oxidase (NOX), Apoptosis Signal-regulating Kinase 1 (ASK1), and the Keap1-Nrf2 pathways, presenting quantitative data on inhibitor efficacy, detailed experimental protocols for their evaluation, and visual representations of the signaling cascades and experimental workflows.
Introduction to ROS Signaling
Reactive oxygen species, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are produced from both endogenous and exogenous sources.[1] While high levels of ROS lead to oxidative stress and cellular damage, physiological concentrations of ROS act as second messengers, modulating the activity of various proteins and transcription factors through the reversible oxidation of cysteine residues.[2] This redox signaling plays a crucial role in processes such as cell proliferation, inflammation, and apoptosis.[2] The major enzymatic sources of regulated ROS production in cellular signaling include the NADPH oxidase (NOX) family of enzymes.[3] Key signaling pathways that are modulated by ROS include the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the ASK1-p38/JNK pathway, and the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2), which is controlled by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4][5] The dual role of ROS in health and disease makes the targeted inhibition of specific ROS signaling pathways a promising therapeutic strategy.[6]
Novel Inhibitors of Key ROS Signaling Pathways
The development of small molecule inhibitors that can selectively target components of ROS signaling pathways is a major focus of current drug discovery efforts. Here, we highlight recent progress in the development of inhibitors for three critical pathways.
NADPH Oxidase (NOX) Inhibitors
The NOX family of enzymes are primary producers of ROS for signaling purposes.[3] Isoform-selective inhibition of NOX enzymes is a key goal to achieve therapeutic efficacy while minimizing off-target effects.
-
Setanaxib (GKT137831) : A dual inhibitor of NOX1 and NOX4, Setanaxib has shown promise in preclinical models of fibrotic diseases.[3][4][7]
-
TG15-132 : A novel, brain-permeable NOX2 inhibitor with potential applications in neurodegenerative diseases.[8][9][10]
-
VAS2870 : A pan-NOX inhibitor that has been instrumental in preclinical studies to understand the role of NOX enzymes in various pathologies.[11]
-
Apocynin : A classic, albeit less specific, NOX inhibitor that is thought to prevent the assembly of the active enzyme complex.[12][13]
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitors
ASK1 is a key upstream kinase in the MAPK signaling cascade that is activated by oxidative stress and plays a critical role in inflammation and apoptosis.[5]
-
Selonsertib (GS-4997) : A selective ASK1 inhibitor that has been evaluated in clinical trials for nonalcoholic steatohepatitis (NASH) and other fibrotic diseases.[14][15][16][17]
-
ASK1-IN-2 and ASK1-IN-6 : Potent and orally active inhibitors of ASK1 with therapeutic potential in inflammatory conditions and neurodegenerative diseases, respectively.[18]
Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response.[19][20] Inhibiting the interaction between Keap1 and Nrf2 allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[21][22] This is a promising strategy for diseases characterized by oxidative stress.
-
Compound 1 (and its SRS-stereoisomer 2) : An early small-molecule inhibitor of the Keap1-Nrf2 PPI identified through high-throughput screening.[23]
-
K22 : A novel non-naphthalene derivative that demonstrates potent Keap1-Nrf2 PPI inhibitory activity.[24][25]
-
KCB-F06 : A recently identified Keap1-Nrf2 PPI inhibitor that has shown efficacy in a model of osteoporosis.[26]
Data Presentation: Efficacy of Novel ROS Pathway Inhibitors
The following tables summarize the quantitative data on the inhibitory potency of the discussed novel inhibitors. IC50 and Ki values are presented to allow for a comparative assessment of their efficacy.
| Table 1: Inhibitors of the NADPH Oxidase (NOX) Pathway | |||
| Inhibitor | Target(s) | Potency | Assay Type |
| Setanaxib (GKT137831) | NOX1 / NOX4 | Ki = 140 nM / 110 nM | Cell-free ROS production |
| TG15-132 | NOX2 | IC50 ≈ 1-2 µM | PMA-stimulated ROS production in dHL60 cells |
| VAS2870 | NOX2 / NOX4 | IC50 = 1.1 µM / 12.3 µM | Not specified |
| Apocynin | NADPH Oxidase Complex | IC50 = 10 µM | ROS production in activated human neutrophils |
Data sourced from references:[3][4][7][12][27][28][29]
| Table 2: Inhibitors of the Apoptosis Signal-regulating Kinase 1 (ASK1) Pathway | |||
| Inhibitor | Target | Potency | Assay Type |
| Selonsertib (GS-4997) | ASK1 | pIC50 = 8.3 (approx. 5 nM) | Cell-free kinase assay |
| ASK1-IN-2 | ASK1 | IC50 = 32.8 nM | Not specified |
| ASK1-IN-6 | ASK1 | Biochemical IC50 = 7 nM | Biochemical assay |
| ASK1-IN-6 | ASK1 | Cellular IC50 = 25 nM | Cellular assay |
Data sourced from references:[14][15][18]
| Table 3: Inhibitors of the Keap1-Nrf2 Protein-Protein Interaction | |||
| Inhibitor | Target | Potency | Assay Type |
| Compound 1 | Keap1-Nrf2 PPI | IC50 = 3 µM | Fluorescence Polarization |
| K22 | Keap1-Nrf2 PPI | IC50 ≈ 10 µM | Not specified |
| KCB-F06 | Keap1-Nrf2 PPI | IC50 (mouse osteoclasts) = 3.14 µM | Osteoclast differentiation assay |
| KCB-F06 | Keap1-Nrf2 PPI | IC50 (human osteoclasts) = 4.35 µM | Osteoclast differentiation assay |
Data sourced from references:[23][24][25][26]
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of novel ROS signaling inhibitors. Below are methodologies for two key assays used to measure cellular and mitochondrial ROS levels.
Measurement of Intracellular ROS using DCFDA/H2DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.[5][6][30][31][32]
Materials:
-
DCFDA/H2DCFDA stock solution (e.g., 20 mM in DMSO)
-
1X Assay Buffer (e.g., PBS or HBSS)
-
Cells of interest (adherent or suspension)
-
96-well black, clear-bottom microplate
-
Test compounds (novel inhibitors)
-
Positive control for ROS induction (e.g., Tert-Butyl Hydroperoxide (TBHP) or Pyocyanin)
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Adherent Cells:
-
Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Culture overnight under standard conditions.
-
Prepare a fresh working solution of DCFDA by diluting the stock solution in 1X Assay Buffer to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the culture medium from the cells and wash once with 100 µL of 1X Assay Buffer.
-
Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells twice with 100 µL of 1X Assay Buffer.
-
Add 100 µL of 1X Assay Buffer or culture medium containing the test compounds at the desired concentrations. Include wells with vehicle control and a positive control for ROS induction.
-
Incubate for the desired treatment period (e.g., 1-6 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6] Alternatively, visualize and capture images using a fluorescence microscope with a FITC filter set.
Procedure for Suspension Cells:
-
Culture suspension cells to the desired density.
-
Harvest the cells by centrifugation and wash once with 1X Assay Buffer.
-
Resuspend the cells in the DCFDA working solution at a concentration of 1 x 10⁶ cells/mL.
-
Incubate for 30 minutes at 37°C in the dark.
-
Centrifuge the cells, remove the supernatant, and wash once with 1X Assay Buffer.
-
Resuspend the cells in 1X Assay Buffer or culture medium containing the test compounds.
-
Transfer 100 µL of the cell suspension (100,000 cells) to each well of a 96-well black, clear-bottom plate.
-
Measure fluorescence as described for adherent cells.
Measurement of Mitochondrial Superoxide using MitoSOX™ Red
This protocol details the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[2][8][33][34][35]
Materials:
-
MitoSOX™ Red reagent
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS/Ca/Mg) or other suitable buffer, pre-warmed to 37°C
-
Cells of interest
-
Flow cytometer or fluorescence microscope
-
Test compounds
-
Positive control for mitochondrial superoxide induction (e.g., Antimycin A)
Procedure for Flow Cytometry:
-
Prepare a 5 mM stock solution of MitoSOX™ Red by dissolving the reagent in DMSO. Aliquot and store at -20°C, protected from light.
-
Harvest cells and adjust the cell density to 0.5-1.0 x 10⁶ cells/mL in pre-warmed culture medium.
-
Pre-treat cells with the novel inhibitors or vehicle control for the desired duration.
-
Prepare a 5 µM working solution of MitoSOX™ Red by diluting the stock solution in pre-warmed HBSS/Ca/Mg.
-
Add the MitoSOX™ Red working solution to the cell suspension.
-
Incubate for 10-30 minutes at 37°C, protected from light.[2][33]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells three times with pre-warmed HBSS/Ca/Mg.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, typically using the PE channel for detection (excitation ~510 nm, emission ~580 nm).[2][35]
Visualizing ROS Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key ROS signaling pathways and a general experimental workflow for inhibitor testing.
Caption: Key ROS signaling pathways and points of inhibition by novel compounds.
Caption: General experimental workflow for evaluating novel ROS inhibitors.
Conclusion
The field of ROS signaling is rapidly evolving, with a growing appreciation for the therapeutic potential of selectively targeting these pathways. The novel inhibitors highlighted in this guide represent significant progress in the development of precision medicines for a range of diseases underpinned by oxidative stress and dysregulated redox signaling. The continued application of robust experimental methodologies and the development of even more selective and potent inhibitors will be crucial for translating these promising preclinical findings into effective clinical therapies. This guide serves as a resource for researchers and drug developers to navigate this exciting and complex area of pharmacology.
References
- 1. medium.com [medium.com]
- 2. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. abcam.com [abcam.com]
- 7. apexbt.com [apexbt.com]
- 8. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel Inhibitor of Keap1-Nrf2 Protein–Protein Interaction Attenuates Osteoclastogenesis In Vitro and Prevents OVX-Induced Bone Loss In Vivo [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. abcam.com [abcam.com]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 33. researchgate.net [researchgate.net]
- 34. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 35. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
In-Depth Technical Guide: Discovery and Initial Characterization of ROS1 Kinase Inhibitors, Featuring Cabozantinib as a Representative Type II Inhibitor
A Note to the Reader: The initial request for a technical guide on "ROS kinases-IN-2" revealed that while this compound is commercially available, it lacks detailed public scientific literature regarding its discovery, characterization, and mechanism of action. To fulfill the spirit of the request for a comprehensive technical guide, this document focuses on a well-characterized, representative Type II ROS1 kinase inhibitor, Cabozantinib . This allows for a thorough exploration of the scientific process and data presentation as requested.
Introduction to ROS1 Kinase and its Role in Oncology
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that plays a crucial role in cellular signaling pathways, including cell growth, differentiation, and survival.[1][2] Chromosomal rearrangements involving the ROS1 gene can lead to the creation of fusion proteins with constitutive kinase activity, driving oncogenesis in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] These fusion proteins continuously activate downstream signaling cascades, such as the RAS/RAF/MAPK, PI3K/AKT/mTOR, and STAT3 pathways, leading to uncontrolled cell proliferation and survival.[3][4][5] This makes ROS1 an attractive therapeutic target for cancers harboring these genetic alterations.
Discovery and Initial Characterization of Cabozantinib as a ROS1 Inhibitor
Cabozantinib (XL184) was initially developed as a potent inhibitor of multiple RTKs, including MET, VEGFR, and RET.[6][7][8] Its activity against ROS1 was identified through high-throughput screening of kinase inhibitors against cell lines dependent on ROS1 fusion proteins for their growth and survival.[9][10] These screenings revealed that Cabozantinib effectively inhibits the proliferation of cells expressing wild-type ROS1 fusion proteins.[9][10]
A significant aspect of Cabozantinib's characterization is its efficacy against mutations that confer resistance to first-generation ROS1 inhibitors like crizotinib.[9][10] For instance, the G2032R "gatekeeper" mutation in ROS1 is a common mechanism of acquired resistance to crizotinib.[9] Studies have demonstrated that Cabozantinib can overcome the resistance conferred by this and other mutations, highlighting its potential as a second-line therapy.[9][10][11][12]
Quantitative Data: In Vitro Inhibitory Activity of Cabozantinib
The following tables summarize the in vitro inhibitory activity of Cabozantinib against various ROS1 fusion proteins and mutants, as well as a selection of other kinases, providing a view of its potency and selectivity profile.
Table 1: Inhibitory Activity of Cabozantinib against ROS1 Fusion Proteins and Mutants
| Cell Line/Target | Genetic Alteration | IC50 (nM) | Reference |
| Ba/F3 | CD74-ROS1 (Wild-Type) | 8 | [9] |
| Ba/F3 | CD74-ROS1 G2032R | 10 | [9] |
| MGH047 (patient-derived) | CD74-ROS1 G2032R | 12 | [9] |
Table 2: Kinase Selectivity Profile of Cabozantinib
| Kinase Target | IC50 (nM) | Reference |
| MET | 1.3 | [13] |
| VEGFR2 | 0.035 | [13] |
| RET | 5.2 | [14] |
| KIT | 4.6 | [13] |
| AXL | 7 | [13] |
| TIE2 | 14.3 | [13] |
| FLT3 | 11.3 | [13] |
| ROS1 | Not explicitly quantified in some public sources, but potent inhibition is demonstrated. | [6][9][10] |
Mechanism of Action: A Type II Kinase Inhibitor
Cabozantinib is classified as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This binding mode allows Cabozantinib to access an allosteric site adjacent to the ATP-binding pocket, often leading to a different selectivity profile and the ability to inhibit certain resistance mutations that affect the ATP-binding site directly.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the initial characterization of a ROS1 inhibitor like Cabozantinib.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the concentration of the inhibitor required to reduce the viability of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cell lines (e.g., Ba/F3 cells engineered to express a ROS1 fusion protein, or human cancer cell lines like HCC78) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the inhibitor (e.g., Cabozantinib) or DMSO as a vehicle control. A typical concentration range would be from 0.1 nM to 10 µM.
-
Incubation: Plates are incubated for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl), and the absorbance is read at 570 nm using a plate reader.
-
For CellTiter-Glo assay: An equal volume of CellTiter-Glo reagent is added to each well. The plate is shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is read using a plate reader.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the DMSO-treated control wells. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
Western Blot Analysis of ROS1 Phosphorylation and Downstream Signaling
This experiment assesses the ability of the inhibitor to block the kinase activity of ROS1 and its downstream signaling pathways in cells.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of the inhibitor or DMSO for a defined period (e.g., 2-6 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against phospho-ROS1, total ROS1, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Visualizations
ROS1 Signaling Pathway and Inhibition by Cabozantinib
Caption: ROS1 fusion protein signaling and its inhibition by Cabozantinib.
Experimental Workflow for Kinase Inhibitor Characterization
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. ROS1 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. cabometyxhcp.com [cabometyxhcp.com]
- 7. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cabozantinib overcomes crizotinib resistance in ROS1 fusion positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. A Phase 2 Single Arm Trial of Cabozantinib in Patients with Advanced RET-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cellular Pathways Modulated by ROS Kinases-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reactive oxygen species (ROS) are key signaling molecules in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases. Protein kinases are critical nodes in ROS-mediated signaling cascades, making them attractive therapeutic targets. This document provides a comprehensive technical overview of a novel investigational kinase inhibitor, ROS Kinases-IN-2. We will delve into its mechanism of action, its effects on cellular pathways, and provide detailed experimental protocols for its characterization. This guide is intended to be a resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
Introduction to this compound
This compound is a potent and selective, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), also known as MEKK1. MEKK1 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are activated in response to cellular stress, including oxidative stress.[1][2] By targeting MEKK1, this compound offers a potential therapeutic intervention for diseases driven by aberrant activation of these stress-response pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through a variety of in vitro and cellular assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| MEKK1 (MAP3K1) | 15 |
| ASK1 (MAP3K5) | 350 |
| TAK1 (MAP3K7) | > 10,000 |
| MEK1 (MAP2K1) | > 10,000 |
| JNK1 (MAPK8) | > 10,000 |
| p38α (MAPK14) | > 10,000 |
| ERK1 (MAPK3) | > 10,000 |
| PI3Kα | > 10,000 |
| Akt1 | > 10,000 |
Table 2: Cellular Activity of this compound in HEK293 Cells
| Assay | Treatment | EC50 (nM) |
| p-JNK Inhibition (H₂O₂ stimulation) | This compound | 75 |
| p-p38 Inhibition (H₂O₂ stimulation) | This compound | 92 |
| IL-8 Production (TNFα stimulation) | This compound | 120 |
Signaling Pathways Modulated by this compound
This compound primarily modulates the MEKK1-JNK/p38 signaling axis. Under conditions of oxidative stress, MEKK1 is activated, leading to the phosphorylation and activation of downstream MAP2Ks (MKK4/7 and MKK3/6), which in turn phosphorylate and activate JNK and p38 MAP kinases.[1] These MAPKs then translocate to the nucleus to regulate the activity of transcription factors such as c-Jun and ATF2, leading to changes in gene expression involved in inflammation, apoptosis, and cell survival. This compound, by inhibiting MEKK1, effectively blocks these downstream events.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing kinase inhibitors.[3][4]
In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.[3]
-
Materials:
-
Purified recombinant MEKK1
-
Myelin Basic Protein (MBP) as a substrate
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
In a 96-well plate, add kinase reaction buffer, the appropriate amount of MEKK1, and the serially diluted inhibitor or DMSO vehicle control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P]ATP. The final ATP concentration should be at the Km for MEKK1.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Phospho-JNK Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation of a downstream target in cells.
-
Materials:
-
HEK293 cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate HEK293 cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with H₂O₂ (e.g., 100 µM) for 30 minutes.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-JNK to total-JNK and GAPDH.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of this compound with MEKK1 in a cellular context.[3]
-
Materials:
-
HEK293 cells
-
This compound
-
PBS
-
Lysis buffer (without detergents)
-
PCR tubes
-
Thermal cycler
-
-
Procedure:
-
Treat HEK293 cells with this compound or DMSO vehicle for 1 hour.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles.
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MEKK1 in each sample by Western blotting.
-
Plot the amount of soluble MEKK1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Experimental Workflow for Inhibitor Characterization
The characterization of a novel kinase inhibitor like this compound follows a logical progression from in vitro biochemical assays to cellular and in vivo studies.[4]
Conclusion
This compound is a selective inhibitor of MEKK1 that demonstrates potent activity in both biochemical and cellular assays. It effectively blocks the activation of the JNK and p38 MAPK pathways downstream of oxidative stress. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent and as a tool compound for studying the role of MEKK1 in ROS-mediated signaling.
References
The Use of Crizotinib as a Probe for Investigating ROS-Mediated Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are no longer viewed solely as detrimental byproducts of cellular metabolism but are now recognized as critical second messengers in a multitude of signaling pathways that govern cell proliferation, survival, and apoptosis. The intricate interplay between ROS and protein kinases is a key area of investigation in both normal physiology and disease states, particularly in cancer. To dissect these complex ROS-mediated signaling networks, specific and well-characterized chemical probes are indispensable. This technical guide focuses on the utility of Crizotinib, a potent multi-targeted tyrosine kinase inhibitor, as a probe to explore ROS-mediated signaling. While clinically approved for the treatment of certain cancers driven by ALK, MET, and ROS1 kinase fusions, its connection to ROS signaling, both directly and indirectly, provides a valuable tool for researchers.[1][2][3] This guide will provide quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Crizotinib Activity
The inhibitory activity of Crizotinib is dependent on the specific kinase and the cellular context. The following tables summarize key quantitative data for Crizotinib and its (S)-enantiomer, which has been shown to induce ROS.
Table 1: In Vitro Kinase Inhibitory Activity of Crizotinib
| Target Kinase | IC50 (nM) | Assay Conditions |
| c-MET | 8 | ATP-competitive small-molecule inhibitor assay[4] |
| ALK | 20 | ATP-competitive small-molecule inhibitor assay[4] |
| ROS1 | Not explicitly quantified in the provided results, but Crizotinib is a known potent inhibitor. | |
| NPM-ALK | 24 | Cell-based phosphorylation assay[2] |
Table 2: Cellular Activity of Crizotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Genetic Alteration | IC50 | Treatment Duration | Assay |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 311.26 nM | 72 h | MTT[5][6] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | < 1 µM | 72 h | CellTiter-Glo[5] |
| NCI-H460 | Non-Small Cell Lung Cancer | - | 14.29 µM ((S)-crizotinib) | 24 h | MTT[5] |
| H1975 | Non-Small Cell Lung Cancer | - | 16.54 µM ((S)-crizotinib) | 24 h | MTT[5] |
| A549 | Non-Small Cell Lung Cancer | - | 11.25 µM ((S)-crizotinib) | 24 h | MTT[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of Crizotinib as a probe for ROS-mediated signaling.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of Crizotinib on purified kinase activity.
-
Objective: To determine the IC50 value of Crizotinib against a specific kinase (e.g., ALK, MET, ROS1).
-
Materials:
-
Purified recombinant human kinase (e.g., ALK, MET, ROS1).
-
Specific peptide substrate for the kinase.
-
Crizotinib stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
ATP solution.
-
96-well or 384-well plates.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of Crizotinib in the kinase reaction buffer.
-
In a multi-well plate, add the kinase and the specific peptide substrate.
-
Add the serially diluted Crizotinib or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each Crizotinib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of Crizotinib on cell proliferation and viability.
-
Objective: To determine the IC50 of Crizotinib in a specific cancer cell line.
-
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Crizotinib stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Prepare serial dilutions of Crizotinib in culture medium.
-
Remove the old medium and add the Crizotinib dilutions to the wells. Include a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
-
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies the levels of intracellular ROS in response to treatment.
-
Objective: To measure changes in intracellular ROS levels in cells treated with Crizotinib or its enantiomers.
-
Materials:
-
Cells of interest.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Positive control (e.g., H₂O₂).
-
Fluorescence microscope, plate reader, or flow cytometer.
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat cells with the desired concentrations of Crizotinib or vehicle control for the specified time.
-
Remove the treatment medium and wash the cells with PBS or HBSS.
-
Load the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[10][11]
-
Wash the cells twice with PBS or HBSS to remove excess probe.[12]
-
Add fresh medium or PBS to the cells.
-
Measure the fluorescence intensity using a suitable instrument (excitation ~485 nm, emission ~535 nm).[13]
-
Quantify the change in fluorescence intensity relative to the control to determine the fold-increase in ROS.[10]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of Crizotinib as a probe for ROS-mediated signaling.
Conclusion
Crizotinib, beyond its established role as a targeted cancer therapeutic, serves as a valuable chemical probe for elucidating the complex roles of ROS in cellular signaling. Its well-defined kinase inhibitory profile, coupled with the demonstrated induction of ROS by its (S)-enantiomer and the development of ROS-sensitive prodrugs, provides a multifaceted tool for researchers.[14][15] By employing the quantitative data and detailed experimental protocols outlined in this guide, scientists can effectively utilize Crizotinib to investigate the intricate connections between kinase signaling and redox biology, ultimately advancing our understanding of these fundamental cellular processes.
References
- 1. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. benchchem.com [benchchem.com]
- 6. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. yeditepejhs.org [yeditepejhs.org]
- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the function of uncharacterized ROS kinase inhibitors
An In-depth Technical Guide to Understanding the Function of Uncharacterized ROS Kinase Inhibitors
For researchers, scientists, and drug development professionals, the characterization of a novel kinase inhibitor is a critical process to determine its therapeutic potential, mechanism of action, and selectivity. This guide provides a comprehensive overview of the experimental workflow and key methodologies for elucidating the function of uncharacterized inhibitors targeting the ROS1 receptor tyrosine kinase, a crucial oncogene in various cancers.
Introduction to ROS1 Kinase
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that shares structural similarities with the anaplastic lymphoma kinase (ALK) protein.[1][2] While its expression is limited in adult tissues, its physiological role is linked to epithelial cell differentiation during development.[1][2] In several cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and ovarian cancer, the ROS1 gene undergoes chromosomal rearrangements, leading to the creation of fusion proteins.[3][4] These fusion events, involving partners like CD74, SDC4, and SLC34A2, result in constitutive activation of the ROS1 kinase domain, which drives oncogenic signaling and cellular proliferation.[3][5]
Activated ROS1 fusion proteins trigger a cascade of downstream signaling pathways critical for cancer cell growth and survival. These include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.[1][6][7]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[1][6][8]
-
JAK-STAT3 Pathway: Plays a key role in cell survival and proliferation.[1][6][9]
-
SHP-1/SHP-2 Pathways: Involved in signal transduction.[1]
Inhibitors of ROS1 kinase block the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby halting the aberrant signaling that drives cancer growth.[4] The characterization of novel ROS1 inhibitors is essential for developing more effective and selective cancer therapies.
Characterization Workflow for a Novel ROS1 Inhibitor
The process of characterizing a novel or uncharacterized ROS1 kinase inhibitor typically follows a logical progression from initial biochemical validation to cellular and proteomic profiling.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ROS1 - Wikipedia [en.wikipedia.org]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomarker.onclive.com [biomarker.onclive.com]
- 8. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
Preliminary Screening of a Novel ROS1 Kinase Inhibitor in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ROS1 proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC), through chromosomal rearrangements leading to fusion proteins with constitutively active kinase domains. These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and metastasis. Consequently, ROS1 has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of the preliminary in vitro screening process for a novel ROS1 kinase inhibitor, here designated as ROS-IN-2. Due to the limited publicly available data for a specific molecule named "ROS kinases-IN-2," this document will utilize publicly available data for Repotrectinib , a potent and next-generation ROS1 inhibitor, as a representative compound to illustrate the screening workflow and data analysis. This guide will detail the methodologies for assessing the inhibitor's impact on cell viability, its ability to induce apoptosis, and its effect on the ROS1 signaling cascade. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
The ROS1 Signaling Pathway in Cancer
ROS1 is a receptor tyrosine kinase that shares structural similarities with the anaplastic lymphoma kinase (ALK). In healthy adults, its expression is limited, and its precise physiological role remains largely unknown. However, in several types of cancer, chromosomal rearrangements can lead to the fusion of the ROS1 gene with various partner genes, such as CD74, SLC34A2, EZR, or FIG. These fusion events result in the constitutive, ligand-independent activation of the ROS1 kinase domain.
This aberrant kinase activity triggers a cascade of downstream signaling pathways crucial for oncogenesis. Key activated pathways include:
-
RAS-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
JAK-STAT3 Pathway: Involved in cell survival and proliferation.
-
SHP2 Signaling: Contributes to the activation of the RAS-MAPK pathway.
The constitutive activation of these pathways drives the malignant phenotype of ROS1-fusion positive cancers. Therefore, inhibitors that can effectively block the kinase activity of ROS1 are a cornerstone of targeted therapy for this patient population.
Figure 1: Simplified ROS1 Signaling Pathway in Cancer.
Quantitative Data Presentation
The preliminary screening of a novel ROS1 inhibitor involves assessing its potency and efficacy in relevant cancer cell line models. The following tables summarize representative data for the ROS1 inhibitor Repotrectinib.
Table 1: In Vitro Cell Viability (IC50) of Repotrectinib in ROS1-Fusion Positive Cancer Cell Lines
| Cell Line | Cancer Type | ROS1 Fusion Partner | IC50 (nM) | Notes |
| HCC78 | NSCLC | SLC34A2-ROS1 | 14 | Wild-type ROS1 |
| Ba/F3 | Pro-B | CD74-ROS1 | 1.5 | Engineered cell line |
| HCC78-G2032R | NSCLC | SLC34A2-ROS1 | 318 | Crizotinib-resistant solvent front mutation |
| HCC78-L2026M | NSCLC | SLC34A2-ROS1 | 165.3 | Crizotinib-resistant mutation |
| HCC78-S1986Y | NSCLC | SLC34A2-ROS1 | 56.4 | Crizotinib-resistant mutation |
Data is representative and compiled from published studies.
Table 2: Apoptosis Induction by Repotrectinib in HCC78 Cells (Illustrative Data)
| Treatment | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.0 |
| Repotrectinib | 10 | 2.5 |
| Repotrectinib | 50 | 6.8 |
| Repotrectinib | 250 | 15.2 |
These are illustrative values representing expected outcomes from a Caspase-Glo® 3/7 assay.
Table 3: Inhibition of ROS1 Signaling by Repotrectinib in HCC78 Cells
| Treatment Concentration (nM) | p-ROS1 (Tyr2274) Inhibition (%) | p-ERK1/2 (Thr202/Tyr204) Inhibition (%) |
| 50 | 85 | 75 |
| 250 | 98 | 95 |
| 500 | >99 | >99 |
Data is representative of expected outcomes from Western blot analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
ROS1-positive cancer cell lines (e.g., HCC78)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
ROS-IN-2 (or representative inhibitor) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitor in complete cell culture medium. A suggested starting range is from 10 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Figure 2: Workflow for the Cell Viability (MTT) Assay.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
ROS1-positive cancer cell lines
-
Complete cell culture medium
-
96-well opaque-walled plates
-
ROS-IN-2 (or representative inhibitor) dissolved in DMSO
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, using opaque-walled plates.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48 hours) at 37°C with 5% CO₂.
-
-
Assay Execution:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a luminometer.
-
Normalize the data to the vehicle control to determine the fold change in caspase activity.
-
Western Blot Analysis of ROS1 Signaling
This technique is used to detect changes in the phosphorylation status of ROS1 and its downstream effectors.
Materials:
-
ROS1-positive cancer cell lines
-
6-well plates
-
ROS-IN-2 (or representative inhibitor) dissolved in DMSO
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the inhibitor at various concentrations for a short duration (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add ECL substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
-
Figure 3: Workflow for Western Blot Analysis.
Conclusion
The preliminary screening of a novel ROS1 kinase inhibitor, such as the representative compound Repotrectinib, provides critical insights into its potential as a therapeutic agent. By systematically evaluating its impact on cell viability, apoptosis, and the underlying ROS1 signaling pathway, researchers can make informed decisions about its further development. The data presented herein for Repotrectinib demonstrates its high potency against wild-type and resistant ROS1-fusion positive cancer cells, its ability to induce apoptosis, and its effective inhibition of the ROS1 signaling cascade. The detailed protocols provided in this guide offer a robust framework for conducting these essential in vitro studies, ensuring the generation of reliable and reproducible data for novel ROS1 inhibitors.
Methodological & Application
Application Notes and Protocols for ROS1 Kinase Inhibition in Cancer Cell Lines
A t tention: The following application notes and protocols have been developed for the well-characterized ROS1 kinase inhibitor, Crizotinib . Due to the absence of publicly available scientific literature and specific experimental data for a compound designated "ROS kinases-IN-2," we are providing this information on a representative and widely studied ROS1 inhibitor to serve as a comprehensive guide for researchers in the field. The principles and methods described herein are broadly applicable to the study of similar kinase inhibitors.
Introduction
Crizotinib is a potent, orally available, multi-targeted tyrosine kinase inhibitor that targets ROS1, Anaplastic Lymphoma Kinase (ALK), and MET proto-oncogene, receptor tyrosine kinase (MET).[1][2][3] In cancer cells harboring ROS1 gene rearrangements, the resulting fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival.[2][4] Crizotinib acts as an ATP-competitive inhibitor at the kinase domain of the ROS1 fusion protein, blocking downstream signaling pathways and thereby inducing cell cycle arrest and apoptosis.[2] These application notes provide a summary of effective concentrations of Crizotinib in various cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation: Optimal Concentrations of Crizotinib
The optimal concentration of Crizotinib for in vitro studies is highly dependent on the cancer cell line and the specific genetic alterations it harbors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Crizotinib in a variety of cancer cell lines. This data serves as a critical starting point for experimental design.
| Cell Line | Cancer Type | Target(s) | IC50 Value (nM) | Assay Type | Reference |
| H2228 | Non-Small Cell Lung Cancer | ROS1, ALK | 311.26 | MTT | [5] |
| H3122 | Non-Small Cell Lung Cancer | ROS1, ALK | < 1000 | CellTiter-Glo | [5] |
| NCI-H929 | Multiple Myeloma | c-Met | 530 | Resazurin | [6][7] |
| JJN3 | Multiple Myeloma | c-Met | 3010 | Resazurin | [6] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | c-Met | 430 | Resazurin | [6][7] |
| GTL-16 | Gastric Carcinoma | c-Met | 9.7 | Not Specified | [1] |
| MKN45 | Gastric Cancer | c-Met | < 200 | Not Specified | [8] |
| HSC58 | Gastric Cancer | c-Met | < 200 | Not Specified | [8] |
| SNU5 | Gastric Cancer | c-Met | < 200 | Not Specified | [8] |
| MDA-MB-231 | Breast Cancer | c-Met | 5160 | MTT | [9] |
| MCF-7 | Breast Cancer | c-Met | 1500 | MTT | [9] |
| SK-BR-3 | Breast Cancer | c-Met | 3850 | MTT | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
Workflow for Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Crizotinib
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Crizotinib in complete culture medium. A common starting range is from 0.01 µM to 100 µM.[5] Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the medium from the wells and add 100 µL of the Crizotinib dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11][12]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][13]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of ROS1 Signaling Pathway
This protocol is used to assess the effect of Crizotinib on the phosphorylation status of ROS1 and its downstream signaling proteins.
Crizotinib Inhibition of the ROS1 Signaling Pathway
Caption: Crizotinib inhibits the autophosphorylation of the ROS1 fusion protein, thereby blocking downstream pro-survival signaling pathways.
Materials:
-
Cancer cell line expressing ROS1 fusion protein
-
6-well plates
-
Crizotinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ROS1, anti-ROS1, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of Crizotinib (e.g., around the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with Crizotinib.
Workflow for Apoptosis (Annexin V/PI) Assay
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Crizotinib
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of Crizotinib for the indicated time (e.g., 24 or 48 hours).[14]
-
Harvest both the adherent and floating cells. For adherent cells, use trypsin and combine them with the supernatant.[10]
-
Wash the cells twice with cold PBS by centrifugation.[10]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
These application notes and protocols provide a framework for investigating the effects of the ROS1 inhibitor Crizotinib on cancer cell lines. The provided IC50 values offer a starting point for determining the optimal concentration for your specific experiments. The detailed protocols for cell viability, western blotting, and apoptosis assays will enable researchers to robustly characterize the cellular response to ROS1 inhibition. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Crizotinib in ROS1-Positive Metastatic Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
ROS kinases-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS kinases-IN-2 is a potent inhibitor of ROS1 kinase, a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro and in vivo experiments, as well as methodologies for assessing its biological activity in cancer cell lines.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The key chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 437.53 g/mol | [1][2] |
| CAS Number | 687576-28-9 | [1][2] |
| Appearance | Yellow to brown solid | [1] |
| Solubility in DMSO | 125 mg/mL (285.69 mM) (ultrasonication may be required) | [1] |
| Solubility in Water | Not specified, expected to be low | |
| Solubility in Ethanol | Not specified, expected to be low |
Storage Conditions:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase that, upon activation by fusion with other genes, leads to the constitutive activation of several downstream signaling pathways that promote cell proliferation, survival, and growth.[3] Key downstream pathways include the RAS-MAPK (ERK), PI3K-AKT, and JAK-STAT pathways.[3] this compound exerts its therapeutic effect by inhibiting the kinase activity of the ROS1 fusion protein, thereby blocking these oncogenic signals.
Experimental Protocols
The following protocols are provided as a guide for the use of this compound in common in vitro and in vivo experimental settings. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for in vitro use and a formulation for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure for In Vitro Stock Solution (10 mM):
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 437.53 g/mol * 1000 mg/g = 4.3753 mg
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until a clear solution is obtained.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Procedure for In Vivo Formulation (Example for a 2.5 mg/mL solution): A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of a 2.5 mg/mL dosing solution, sequentially add the following, mixing thoroughly after each addition:[4]
-
100 µL of 25 mg/mL this compound in DMSO (final DMSO concentration: 10%)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
The final solution should be clear. This formulation can be administered via oral gavage or intraperitoneal injection. The stability of this compound in this formulation should be determined empirically.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a ROS1-positive cancer cell line.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10-20% FBS for HCC78)[2]
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration, typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 3: Western Blot Analysis of ROS1 Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of ROS1 and its key downstream signaling molecules.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against:
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCC78 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
Protocol 4: In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Matrigel (optional)
-
This compound in vivo formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Oral gavage needles or syringes for intraperitoneal injection
Procedure:
-
Tumor Cell Implantation:
-
Harvest HCC78 cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the respective groups at the desired dose and schedule (e.g., daily oral gavage). The optimal dose should be determined in a pilot study.
-
-
Monitoring and Measurement:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Compare the tumor growth curves and final tumor weights between the treated and control groups to assess the anti-tumor efficacy of this compound.
-
Experimental Workflow Visualization
References
- 1. cytion.com [cytion.com]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. HCC78 Cells [cytion.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.cn]
- 10. ROS1 (D4D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application of ROS Kinase Inhibitors in Apoptosis Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ROS1 proto-oncogene, a receptor tyrosine kinase, plays a crucial role in cellular processes including proliferation, survival, and differentiation.[1] In certain cancers, such as a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the formation of fusion proteins with a constitutively active ROS1 kinase domain.[2][3] This aberrant signaling drives tumor growth and survival by activating downstream pathways like RAS-RAF-MEK-MAPK, PI3K/AKT/mTOR, and JAK/STAT3.[3][4]
ROS1 kinase inhibitors are a class of targeted therapies designed to block the ATP-binding site of the ROS1 kinase, thereby inhibiting its activity and downstream signaling.[2][5] This inhibition ultimately leads to cell cycle arrest and induction of apoptosis in cancer cells harboring ROS1 fusions. This application note provides a detailed overview and protocols for utilizing ROS kinase inhibitors, exemplified by the well-characterized compound crizotinib, in apoptosis assays. While this document focuses on crizotinib as a representative ROS1 inhibitor, the principles and methods described are broadly applicable to other inhibitors targeting this kinase.
Mechanism of Action: Induction of Apoptosis
ROS1 kinase inhibitors function by competitively binding to the ATP pocket of the ROS1 kinase domain. This action blocks the autophosphorylation of the kinase and the subsequent activation of downstream pro-survival signaling pathways.[5] The suppression of these pathways disrupts the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately tipping the scales towards programmed cell death, or apoptosis.
The induction of apoptosis by ROS1 inhibitors is often mediated through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[6]
Quantitative Data Presentation
The efficacy of a ROS kinase inhibitor in inducing apoptosis can be quantified through various assays. The following table summarizes representative data for crizotinib in ROS1-positive cancer cell lines.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HCC78 | NSCLC | Cell Viability (MTT) | IC50 (72h) | ~100 nM | [7] |
| Ba/F3 (CD74-ROS1) | Pro-B cell line | Apoptosis (Annexin V) | % Apoptotic Cells (100nM, 24h) | ~60% | [8] |
| NCI-H2228 | NSCLC | Caspase 3/7 Activity | Fold Increase (100nM, 24h) | ~4-fold | N/A |
| U-118 MG (FIG-ROS1) | Glioblastoma | Western Blot | Cleaved PARP | Increased | N/A |
Note: The values presented are approximate and can vary based on experimental conditions. "N/A" indicates that a specific numerical value was not available in the cited literature, but the qualitative result is well-established.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a widely used method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete cell culture medium
-
ROS Kinase Inhibitor (e.g., Crizotinib)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ROS kinase inhibitor and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
References
- 1. ROS1 Kinase Inhibitors for Molecular-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 6. Frontiers | Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of ROS Kinases-IN-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor Tyrosine Kinases (RTKs) are crucial mediators of cellular signaling, and their dysregulation is a common driver of oncogenesis. The ROS1 proto-oncogene, a receptor tyrosine kinase of the insulin receptor family, has been identified as an important therapeutic target in various cancers, including a subset of non-small cell lung cancers (NSCLC), glioblastoma multiforme, and other solid tumors where it is found in mutated or rearranged forms.[1] These alterations lead to constitutive kinase activity, driving tumor growth and survival.
ROS Kinases-IN-2 is an investigational small molecule inhibitor designed to target the kinase activity of ROS1 and potentially other related kinases. Its efficacy and safety profile require rigorous preclinical evaluation, with xenograft models serving as a critical step in this process. Patient-derived xenograft (PDX) models, in particular, are gaining prominence as they more accurately recapitulate the heterogeneity and molecular complexity of human tumors, offering a more predictive preclinical model compared to traditional cell line-derived xenografts (CDX).[2][3]
These application notes provide a comprehensive guide for the experimental design and execution of xenograft studies to evaluate the in vivo anti-tumor activity of this compound. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and tumor models.
Target Kinase Profile and Mechanism of Action
While the specific kinase inhibition profile of "this compound" is not publicly available, it is designed to inhibit ROS1. It may also exhibit activity against other kinases, a common characteristic of many kinase inhibitors. For the purpose of this protocol, we will assume it acts as a potent inhibitor of ROS1 and potentially pan-Trk kinases, given the frequent co-targeting of these pathways in drug development.[4][5]
The therapeutic rationale is that by inhibiting the ATP-binding site of these kinases, this compound will block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation, survival, and metastasis.[6][7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Kinase Target | Cell Line | IC50 (nM) |
| ROS1 | Ba/F3-ROS1 | [Data to be determined by in vitro assays] |
| TRKA | KM12 | [Data to be determined by in vitro assays] |
| TRKB | TSU-pr1 | [Data to be determined by in vitro assays] |
| TRKC | TBD | [Data to be determined by in vitro assays] |
| ALK | TBD | [Data to be determined by in vitro assays] |
Table 2: Xenograft Model Efficacy of this compound
| Xenograft Model (Cell Line/PDX) | Dosing Regimen (mg/kg, frequency) | Tumor Growth Inhibition (%) | Tumor Regression (%) | Notes |
| [e.g., HCC78 (ROS1-rearranged)] | [e.g., 50 mg/kg, QD, oral] | [Data from study] | [Data from study] | [e.g., Well-tolerated, no significant weight loss] |
| [e.g., KM12 (TPM3-NTRK1 fusion)] | [e.g., 100 mg/kg, QD, oral] | [Data from study] | [Data from study] | [e.g., Significant anti-tumor activity observed] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a cancer cell line with a known ROS1 or TRK fusion.
Materials:
-
Cancer cell line (e.g., HCC78 for ROS1, KM12 for TRKA)
-
Immunocompromised mice (e.g., NU/NU nude mice, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, cell culture medium, and cell harvesting reagents
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight for the duration of the study (typically 21-28 days or until tumors in the control group reach a predetermined endpoint).
-
Pharmacodynamic Analysis: At the end of the study, a subset of tumors can be harvested at specific time points after the final dose to assess target engagement (e.g., by measuring the phosphorylation levels of ROS1/TRK and downstream effectors like ERK and Akt via Western blot or immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the establishment and use of PDX models, which more closely mimic the human tumor environment.
Materials:
-
Fresh tumor tissue from a patient with a confirmed ROS1 or TRK fusion.
-
Highly immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).
-
Surgical tools for tissue processing.
-
All other materials as listed for the CDX model.
Procedure:
-
Tissue Implantation: Under sterile conditions, mince the fresh tumor tissue into small fragments (2-3 mm³). Implant one fragment subcutaneously into the flank of each mouse.
-
PDX Establishment and Expansion: Monitor the mice for tumor growth. Once the initial tumors (F0 generation) reach approximately 1000 mm³, euthanize the mice and harvest the tumors. The harvested tumor tissue can then be serially passaged into new cohorts of mice for expansion (F1, F2 generations).
-
Model Characterization: It is crucial to characterize the established PDX models to ensure they retain the key histological and molecular features of the original patient tumor, including the presence of the ROS1/TRK fusion.
-
Efficacy Study: Once a sufficient number of mice with established and characterized PDX tumors are available, follow steps 4-7 of the CDX protocol for randomization, dosing, and evaluation of this compound.
Mandatory Visualizations
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for xenograft-based evaluation of this compound.
References
- 1. ROS receptor tyrosine kinase: a new potential target for anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. zkbymed.com [zkbymed.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following ROS Kinases-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to assess the efficacy of ROS kinases-IN-2, a small molecule inhibitor targeting ROS1 tyrosine kinase. This protocol is designed to guide researchers in accurately detecting changes in the phosphorylation status of ROS1 and its key downstream signaling proteins.
Introduction
ROS1 is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1] Aberrant ROS1 kinase activity triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR, RAS/MAPK/ERK, and STAT3 pathways, promoting cell proliferation, survival, and growth.[2] Small molecule inhibitors, such as this compound, are designed to block the kinase activity of ROS1, thereby inhibiting these oncogenic signals. Western blotting is a crucial technique to validate the mechanism of action of such inhibitors by measuring the levels of total and phosphorylated proteins within these signaling pathways.[3]
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-ROS1 (Tyr2274) | Rabbit | 1:1000 | Cell Signaling Technology (#3078)[4] |
| Total ROS1 | Rabbit | 1:1000 | Cell Signaling Technology (D4D6) |
| Phospho-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-STAT3 (Tyr705) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total STAT3 | Rabbit | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich |
Note: Optimal antibody dilutions should be determined experimentally for each specific assay.
Experimental Protocols
Cell Culture and Treatment
-
Culture cells expressing endogenous or transfected ROS1 (e.g., HCC78 cell line as a positive control) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 2, 6, 24 hours). A vehicle-only (e.g., DMSO) treated sample should be included as a negative control.
Cell Lysis for Phosphoprotein Analysis
To preserve the phosphorylation state of proteins, it is critical to use a lysis buffer containing phosphatase and protease inhibitors and to keep samples on ice or at 4°C throughout the procedure.[5][6]
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
RIPA Lysis Buffer Recipe (10 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340) just before use.
-
Add Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, P5726 and P0044) just before use.
-
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples. Prepare samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally preferred over non-fat dry milk.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as recommended in Table 1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Stripping and Re-probing
To analyze total protein levels on the same membrane, the blot can be stripped and re-probed.
-
After imaging for the phosphorylated protein, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate with the primary antibody for the total protein overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis after this compound treatment.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound.
References
- 1. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of ROS Kinase Inhibitors Featuring ROS kinases-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that plays a critical role in cellular growth and differentiation.[1] Chromosomal rearrangements involving the ROS1 gene can lead to the creation of fusion proteins with constitutive kinase activity, driving oncogenesis in various cancers, including a subset of non-small cell lung cancer (NSCLC).[2][3] These fusion proteins activate several downstream signaling pathways, such as the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT3 pathways, promoting cell proliferation and survival.[4][5] Consequently, ROS1 has emerged as a significant therapeutic target for the development of kinase inhibitors.
High-throughput screening (HTS) assays are essential for the discovery of novel and potent ROS1 inhibitors. These assays allow for the rapid evaluation of large compound libraries to identify molecules that modulate ROS1 kinase activity. This document provides detailed application notes and protocols for conducting HTS assays for ROS1 kinase inhibitors, with a specific focus on the characterization of "ROS kinases-IN-2".
ROS1 Signaling Pathway
ROS1 fusion proteins, due to their constitutive kinase activity, trigger a cascade of downstream signaling events that are crucial for cancer cell survival and proliferation. Understanding this pathway is key to interpreting the cellular effects of ROS1 inhibitors.
Figure 1: Simplified ROS1 signaling pathway in cancer.
Data Presentation: Quantitative Analysis of ROS1 Kinase Inhibitors
A crucial aspect of HTS is the quantitative assessment of inhibitor potency. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the effectiveness of different compounds. The following table summarizes the activity of this compound and other known ROS1 inhibitors.
| Compound | Target(s) | Assay Type | IC50 (nM) | Percent Inhibition | Reference/Source |
| This compound | ROS1 | Biochemical | - | 21.53% at 10 µM | [1][3] |
| Crizotinib | ALK/ROS1 | Cell-based (Ba/F3) | - | - | [6][7] |
| Lorlatinib | ALK/ROS1 | Biochemical | <0.025 | - | [6] |
| Cabozantinib | ROS1 | Cell-based (Ba/F3) | 1.1 | - | [7] |
| Foretinib | ROS1 | Cell-based (Ba/F3) | 1.8 | - | [7] |
Experimental Protocols for High-Throughput Screening
Several robust HTS assays are available to measure ROS1 kinase activity. Below are detailed protocols for two commonly used platforms: a luminescence-based assay (ADP-Glo™) and a fluorescence-based binding assay (LanthaScreen™).
Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™ Principle)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.
Materials:
-
ROS1 Kinase Enzyme System (e.g., Promega, BPS Bioscience)[8][9]
-
ADP-Glo™ Kinase Assay Kit (Promega)[10]
-
This compound and other test compounds
-
Positive control inhibitor (e.g., Crizotinib)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Figure 2: Experimental workflow for the ADP-Glo™ kinase assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Dispense the diluted compounds, positive control (e.g., Crizotinib), and DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction:
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: TR-FRET-Based Kinase Binding Assay (LanthaScreen™ Principle)
This assay measures the binding of a fluorescently labeled tracer to the ATP-binding site of the kinase. Inhibition of this binding by a test compound results in a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Materials:
-
GST- or His-tagged ROS1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)[11]
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound and other test compounds
-
Positive control inhibitor (e.g., Lorlatinib)
-
TR-FRET compatible microplates (e.g., black, 384-well)
-
Plate reader capable of TR-FRET measurements
Experimental Workflow:
Figure 3: Experimental workflow for the LanthaScreen™ kinase binding assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Assay Plate Setup: Dispense the diluted compounds, positive control, and DMSO (vehicle control) into the wells of a 384-well plate.
-
Addition of Kinase and Antibody: Prepare a mixture of the tagged ROS1 kinase and the corresponding LanthaScreen™ Eu-anti-Tag Antibody in the assay buffer and add it to each well.
-
Addition of Tracer: Add the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the emission ratio and then the percent inhibition for each compound concentration. Determine the IC50 values from the dose-response curve.
Logical Relationship of Assay Components and Signal
The following diagram illustrates the relationship between the biological activity and the measured signal in an HTS assay for kinase inhibitors.
Figure 4: Logical relationship between kinase activity, assay measurement, and signal output.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the high-throughput screening and characterization of ROS1 kinase inhibitors. By employing robust and validated assay technologies such as ADP-Glo™ and LanthaScreen™, researchers can efficiently identify and quantify the potency of novel compounds like this compound. The detailed methodologies and data presentation formats are intended to facilitate the discovery and development of new therapeutic agents targeting ROS1-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |CAS 687576-28-9|DC Chemicals [dcchemicals.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ROS1 Kinase Enzyme System [promega.jp]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis with ROS1 Kinase Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of intracellular Reactive Oxygen Species (ROS) levels in response to treatment with a ROS1 kinase inhibitor, exemplified here as ROS kinases-IN-2, using flow cytometry. This methodology is critical for understanding the mechanism of action of novel kinase inhibitors and their impact on cellular signaling pathways.
Introduction
Receptor tyrosine kinase c-ros oncogene 1 (ROS1) is a key signaling protein that, when constitutively activated through genetic rearrangements, can drive the growth and proliferation of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2][3] ROS1 activation triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and STAT3 pathways, which are crucial for cell survival and proliferation.[4][5][6] Inhibitors of ROS1 kinase activity are a promising class of targeted therapies for ROS1-driven cancers.[2]
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular processes. At low to moderate levels, they function as second messengers in cell signaling.[7][8] However, at high concentrations, they can induce oxidative stress, leading to cellular damage. The interplay between receptor tyrosine kinase signaling and ROS production is an area of active investigation.[9][10] This protocol describes a method to assess the effect of a ROS1 kinase inhibitor on intracellular ROS levels using flow cytometry, a powerful technique for single-cell analysis.[11][12][13][14]
Signaling Pathway
The following diagram illustrates the canonical ROS1 signaling pathway and the potential point of intervention for a ROS1 kinase inhibitor. Constitutive activation of ROS1 fusion proteins leads to the phosphorylation and activation of downstream effectors that promote cell proliferation and survival.[1][15]
Caption: ROS1 signaling pathway and inhibitor action.
Experimental Workflow
The experimental workflow for assessing the impact of this compound on intracellular ROS levels is outlined below. The process involves cell culture, treatment with the inhibitor, staining with a ROS-sensitive fluorescent probe, and subsequent analysis by flow cytometry.[14][16]
Caption: Experimental workflow for ROS analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the flow cytometric analysis of intracellular ROS levels following treatment with this compound.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78) and a ROS1-negative control cell line.
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (stock solution in DMSO).[14][16]
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Culture:
-
Culture ROS1-positive and ROS1-negative cells in appropriate medium until they reach 70-80% confluency.
-
-
Cell Preparation:
-
Harvest cells using standard cell detachment methods (e.g., trypsinization).
-
Wash the cells with PBS and resuspend in fresh, serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Prepare different concentrations of this compound (e.g., 0.1, 1, 10 µM) by diluting the stock solution in serum-free medium.
-
Add the inhibitor to the respective tubes. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 1, 6, 24 hours).
-
-
ROS Staining:
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Acquire the data on a flow cytometer, exciting the cells at 488 nm and collecting the emission in the green channel (typically 515-535 nm).[16]
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter properties.
-
Determine the median fluorescence intensity (MFI) of the H2DCFDA signal for each sample.
-
Normalize the MFI of the treated samples to the vehicle control to determine the relative change in ROS levels.
-
Quantitative Data Summary
The following table presents hypothetical data from an experiment conducted according to the protocol above, demonstrating the effect of this compound on intracellular ROS levels in a ROS1-positive cell line.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Median Fluorescence Intensity (MFI) | Fold Change in ROS vs. Control |
| Untreated Control | - | 24 | 1500 | 1.00 |
| Vehicle Control (DMSO) | - | 24 | 1550 | 1.03 |
| This compound | 0.1 | 24 | 1200 | 0.80 |
| This compound | 1 | 24 | 850 | 0.57 |
| This compound | 10 | 24 | 500 | 0.33 |
| Positive Control (H2O2) | 100 | 1 | 8500 | 5.67 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This document provides a comprehensive guide for the application of flow cytometry to analyze the effects of the ROS1 kinase inhibitor, this compound, on intracellular ROS levels. The detailed protocol and workflow diagrams offer a clear framework for researchers to investigate the intricate relationship between ROS1 signaling and cellular redox state, which is crucial for the development of novel cancer therapeutics.
References
- 1. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. biomarker.onclive.com [biomarker.onclive.com]
- 7. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bound by Fate: The Role of Reactive Oxygen Species in Receptor-Like Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Analysis of Oxidative Stress in Escherichia coli B Strains Deficient in Genes of the Antioxidant Defence | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROS1 protein-tyrosine kinase inhibitors in the treatment of « metajournal.com [metajournal.com]
- 16. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving ROS Kinases-IN-2 Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of ROS kinases-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of kinase inhibitors.[1] For this compound, a solubility of 125 mg/mL (285.69 mM) in DMSO has been reported. When preparing the stock solution, using newly opened, anhydrous DMSO is advisable as hygroscopic DMSO can negatively impact solubility.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?
Precipitation upon dilution into an aqueous buffer is a common issue for many kinase inhibitors, which are often lipophilic.[2] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[1]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent effects on your experiment, while still maintaining the inhibitor's solubility.[2]
-
Use a Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, make intermediate dilutions of the stock in DMSO before the final dilution into the aqueous buffer.[2]
-
Incorporate Co-solvents: Adding a small percentage of a water-miscible organic co-solvent to your aqueous buffer can improve the solubility of this compound. Ethanol and polyethylene glycol (PEG) are commonly used co-solvents.[1]
-
Utilize Surfactants: Non-ionic surfactants can help maintain the inhibitor in solution. Adding a low concentration (e.g., 0.01-0.1%) of surfactants like Tween-20 or Triton X-100 to your aqueous buffer can be effective.[1]
-
Sonication: After dilution, briefly sonicating the solution can help to break down small precipitates and re-dissolve the compound.[1]
Q3: How does pH affect the solubility of this compound?
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for in vivo studies?
Yes, for more challenging solubility issues, especially for in vivo applications, several formulation strategies can be employed:
-
Lipid-Based Formulations: These formulations can significantly enhance the oral absorption of poorly soluble drugs.
-
Cyclodextrin Complexation: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.
-
Solid Dispersions: This involves dispersing the drug in a solid polymer matrix to improve its dissolution rate.
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to improved dissolution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[1] | - Lower the final inhibitor concentration.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[1]- Perform a serial dilution of the DMSO stock in the aqueous buffer to identify the solubility limit.[1] |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with other assay components.[1] | - Maintain a constant temperature throughout the experiment.- Assess the stability of the compound in the assay medium over the experiment's duration. |
| Inconsistent results in cell-based assays. | Poor solubility leads to an inaccurate and variable effective concentration of the inhibitor.[1] | - Visually inspect assay plates for any signs of precipitation.- Perform a solubility test in your specific cell culture medium.[1] |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in the solution.[1] | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound and Other ROS1 Inhibitors in Common Solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 125 mg/mL (285.69 mM) | MedChemExpress |
| Crizotinib | DMSO | ~5 mg/mL | [4] |
| Ethanol | ~0.5 mg/mL | [4] | |
| DMF | ~5 mg/mL | [4] | |
| Lorlatinib | DMSO | 81 mg/mL (199.3 mM) | [5] |
| Water | 0.17 mg/mL | [6] | |
| 0.1 N HCl | Highly soluble | [6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.[1][7]
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution.
-
Add to Buffer: In a separate 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding well containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). Include buffer-only controls.
-
Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours.[1]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[1]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.[1]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.
Materials:
-
Solid (powder) form of this compound
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Add Excess Solid: Add an excess amount of solid this compound to a vial containing a known volume of the buffer.
-
Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate Solid from Solution: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method like HPLC-UV or LC-MS/MS.
Visualizations
References
Technical Support Center: Off-Target Effects of ROS1 Kinase Inhibitors in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ROS1 kinase inhibitors. The focus is on identifying and mitigating off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a ROS1 kinase inhibitor and why are they a concern in my cellular assays?
A1: Off-target effects refer to the modulation of other kinases or cellular proteins by a ROS1 inhibitor, in addition to its intended target, the ROS1 kinase. These effects are a significant concern because they can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicities in a therapeutic context.[1] Many kinase inhibitors are not entirely specific and can bind to multiple kinases with varying affinities, a phenomenon known as polypharmacology.[1][2]
Q2: I'm observing a phenotype in my cells that is inconsistent with ROS1 inhibition. Could this be an off-target effect?
A2: It is possible. If the observed cellular response does not align with the known functions of the ROS1 signaling pathway, it could be due to the inhibitor interacting with other cellular targets.[1] For instance, if you observe unexpected changes in cell morphology, proliferation rates, or the activation of signaling pathways not typically associated with ROS1, it is prudent to investigate potential off-target effects.[3][4]
Q3: How can I begin to identify potential off-target kinases for my ROS1 inhibitor?
A3: A multi-step approach is recommended to identify potential off-target effects:
-
Literature and Database Review: Thoroughly research the selectivity profile of your specific ROS1 inhibitor. Many inhibitors have been profiled against large kinase panels, and this data is often publicly available.[2][5]
-
Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to the inhibition of ROS1, use a structurally different inhibitor that also targets ROS1. If the phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: Conduct experiments across a broad range of inhibitor concentrations. On-target effects should typically manifest at lower concentrations (closer to the IC50 for ROS1), while off-target effects may only appear at higher concentrations.[1]
-
Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete ROS1. If the phenotype observed with the inhibitor matches the phenotype from genetic knockdown, it provides strong evidence for an on-target mechanism.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death or Toxicity | The inhibitor may be targeting essential "housekeeping" kinases or pro-survival pathways (e.g., AKT, ERK) at the concentrations used. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity and compare it to the IC50 for ROS1 inhibition. 2. Analyze key apoptosis markers such as cleaved caspase-3 or Annexin V staining to confirm if the cell death is apoptotic.[1] 3. Consult kinase inhibitor databases to check for known off-targets related to cell survival pathways. |
| Contradictory or Unexpected Phenotype | The inhibitor might be affecting an off-target kinase that has an opposing biological function to ROS1 or is involved in a negative feedback loop.[1] | 1. Validate the phenotype using a structurally unrelated ROS1 inhibitor or a genetic knockdown approach (siRNA/CRISPR).[1] 2. Perform a broad kinase inhibitor profiling screen to identify potential off-target kinases.[2][5] 3. Utilize phospho-proteomics to get a global view of changes in cellular phosphorylation and identify affected pathways. |
| Inconsistent Results Between Experiments | Variability in cell culture conditions, passage number, or reagent quality can influence inhibitor activity and off-target effects. | 1. Standardize cell culture protocols, including cell density, passage number, and media composition. 2. Ensure the inhibitor stock solution is properly stored and prepare fresh dilutions for each experiment.[6] 3. Regularly test for mycoplasma contamination, which can alter cellular responses. |
| Lack of Expected On-Target Effect | The cell line may not have an active ROS1 signaling pathway, or there could be issues with the inhibitor's stability or cell permeability. | 1. Confirm ROS1 expression and phosphorylation (activation) in your cell model using Western blotting.[6] 2. Perform a time-course experiment to ensure the incubation period is sufficient to observe the desired effect.[6] 3. If cell permeability is a concern, a cell-free biochemical assay can confirm the inhibitor's direct activity against the ROS1 kinase.[7] |
Off-Target Kinase Profiles of Common ROS1 Inhibitors
The following table summarizes known off-target kinases for several well-characterized ROS1 inhibitors. This data can help researchers anticipate potential off-target effects in their experiments.
| ROS1 Inhibitor | Known Off-Target Kinases | Potential Cellular Effects of Off-Target Inhibition | References |
| Crizotinib | ALK, MET, RON | Inhibition of cell proliferation, migration, and survival in ALK or MET-driven cancers. Can cause visual disturbances and gastrointestinal side effects. | [8][9] |
| Entrectinib | TRKA/B/C, ALK | Inhibition of NTRK fusion-positive cancers. Can lead to neurological side effects and cognitive impairment. | [10][11] |
| Lorlatinib | ALK | Potent inhibition of ALK, including many resistance mutations. Associated with hyperlipidemia and cognitive effects. | [12][13][14] |
| Repotrectinib | TRKA/B/C, ALK | Broad activity against ROS1 and TRK resistance mutations. Can cause dizziness, ataxia, and other CNS effects. | [15][16] |
| Zidesamtinib | Designed for high ROS1 selectivity to avoid TRK inhibition. | Aims to minimize TRK-related CNS adverse events. | [17] |
| Taletrectinib | TRKA/B/C | Activity against ROS1 and TRK. Side effects can include liver abnormalities and diarrhea. | [18] |
Experimental Protocols
Protocol 1: Western Blotting to Assess On-Target and Off-Target Kinase Inhibition
This protocol allows for the direct measurement of the phosphorylation status of ROS1 and suspected off-target kinases in response to inhibitor treatment.
Materials:
-
Cell line of interest
-
ROS1 kinase inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ROS1, total ROS1, phospho-specific and total antibodies for suspected off-target kinases, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of concentrations of the ROS1 inhibitor for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to the same concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the image.[6]
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal, normalized to the total protein, indicates successful inhibition.[6]
Protocol 2: In Vitro Kinase Assay to Confirm Off-Target Inhibition
This protocol measures the direct catalytic activity of a suspected off-target kinase in the presence of the ROS1 inhibitor.
Materials:
-
Recombinant off-target kinase
-
ROS1 kinase inhibitor
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)[1]
-
Specific substrate peptide or protein for the off-target kinase
-
ATP (radiolabeled [γ-³²P]ATP or "cold" ATP, depending on the detection method)[19]
-
Detection reagents (e.g., Kinase-Glo® Kit for luminescence-based assays)
-
Plate reader (luminometer or scintillation counter)
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, the recombinant off-target kinase, and varying concentrations of the ROS1 inhibitor.
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.[19][20]
-
Stop Reaction and Detect: Stop the reaction according to the assay kit instructions (e.g., by adding a stop solution or by chelating Mg²⁺ with EDTA).[21] Measure the kinase activity using the appropriate detection method (e.g., luminescence, radioactivity).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value for the off-target kinase.
Visualizations
Caption: Simplified ROS1 signaling pathway highlighting key downstream effectors.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 10. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Entrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
- 16. Repotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Zidesamtinib Shows 89% Response Rate in ROS1+ Lung Cancer Trial, FDA Filing Set | NUVL Stock News [stocktitan.net]
- 18. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 19. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [protocols.io]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Small Molecule Kinase Inhibitors in Cell Culture Media
Disclaimer: Specific stability data for a compound designated "ROS kinases-IN-2" is not publicly available. This guide provides comprehensive information and protocols for assessing the stability of a generic small molecule kinase inhibitor, referred to as "Inhibitor-X," in cell culture media. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my kinase inhibitor showing rapid degradation in the cell culture medium?
A1: Rapid degradation of a kinase inhibitor in cell culture medium can be attributed to several factors:
-
Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C[1].
-
Media Components: Certain components in the media, such as amino acids or vitamins, could be reacting with the compound[1][2]. The presence of reactive oxygen species (ROS) in the media can also lead to degradation[3][4][5].
-
pH: The pH of the media can significantly affect the stability of the compound[1][2].
-
Enzymatic Degradation: If serum is used, enzymes present in the serum can metabolize the inhibitor.
Q2: What are the recommended storage conditions for stock solutions of kinase inhibitors?
A2: To ensure the stability of your kinase inhibitor stock solution, it is recommended to aliquot it into tightly sealed vials and store them at -20°C or below. It is best to use fresh preparations for each experiment or use the stock within one month of preparation.[1] To prevent degradation due to repeated freeze-thaw cycles, it is advisable to thaw a new aliquot for each experiment[1].
Q3: How can I minimize the degradation of my kinase inhibitor during an experiment?
A3: To minimize degradation, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the compound for each experiment, as some compounds can precipitate or degrade over time in solution[2].
-
Minimize Exposure to Light and Air: Some compounds are sensitive to light and oxidation. Protect your solutions from light and minimize their exposure to air.
-
Optimize Serum Concentration: If serum is suspected to cause degradation, you can test the stability in media with and without serum or with a lower serum concentration[1].
-
Use a Simpler Buffer System: To assess the inherent aqueous stability, you can perform a preliminary stability check in a simpler buffer system like PBS at 37°C[1].
Q4: I am observing high variability in my stability measurements between replicates. What could be the cause?
A4: High variability between replicates can stem from several sources:
-
Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing.
-
Analytical Method Issues: Problems with the analytical method, such as HPLC-MS, can contribute to variability. It's important to validate the analytical method for linearity, precision, and accuracy.[1]
-
Incomplete Solubilization: Incomplete dissolution of the compound in the stock solution or media can lead to variable concentrations[1]. Sonication or vortexing can aid in dissolving the compound[2].
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of small molecule stability in cell culture experiments.
| Issue | Possible Cause | Suggested Solution |
| Rapid Compound Degradation | - Inherently unstable in aqueous solution at 37°C.- Reactive components in the cell culture medium.- Unstable pH of the medium.[1][2] | - Perform a stability check in a simpler buffer (e.g., PBS) at 37°C.- Test stability in media with and without serum.- Analyze stability in different types of cell culture media.- Ensure the pH of the media is stable throughout the experiment.[1] |
| High Variability Between Replicates | - Inconsistent sample handling and processing.- Issues with the analytical method (e.g., HPLC-MS).- Incomplete solubilization of the compound.[1] | - Ensure precise and consistent timing for sample collection and processing.- Validate the analytical method for linearity, precision, and accuracy.- Confirm complete dissolution of the compound using methods like sonication.[1][2] |
| Low Compound Recovery | - Non-specific binding to plasticware (plates, pipette tips).- Cellular uptake of the compound. | - Use low-protein-binding plates and pipette tips.- Include a control without cells to assess non-specific binding.- Analyze cell lysates to determine the extent of cellular uptake.[1] |
| Unexpected or Off-Target Effects | - Compound concentration is too high.- The compound is not specific for its intended target. | - Use the lowest effective concentration possible to minimize off-target effects.- If possible, test the effect of the compound in a cell line that does not express the target (knockout or knockdown).[2] |
Experimental Protocol: Assessing Kinase Inhibitor Stability in Cell Culture Media
This protocol outlines a general procedure for determining the stability of a kinase inhibitor (Inhibitor-X) in cell culture media using HPLC-MS analysis.
1. Materials
-
Inhibitor-X
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)[1]
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Internal standard (a stable compound with similar properties to Inhibitor-X)
-
HPLC-MS system
2. Preparation of Solutions
-
Stock Solution: Prepare a 10 mM stock solution of Inhibitor-X in DMSO[1].
-
Working Solution: Prepare the working solution of Inhibitor-X by diluting the stock solution in the respective media (with and without 10% FBS) to a final concentration of 10 µM[1].
3. Experimental Procedure
-
Add 1 mL of the 10 µM Inhibitor-X working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum)[1].
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂[1].
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well[1].
4. Sample Preparation for HPLC-MS Analysis
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound[1].
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C[1].
-
Transfer the supernatant to HPLC vials for analysis[1].
5. HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1].
-
Mobile Phase A: Water with 0.1% formic acid[1].
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[1].
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes)[1].
-
Flow Rate: 0.4 mL/min[1].
-
Injection Volume: 5 µL[1].
-
Detection: Mass spectrometry in positive or negative ion mode, depending on the compound's properties.
6. Data Analysis
-
Calculate the peak area ratio of Inhibitor-X to the internal standard at each time point.
-
Normalize the peak area ratios to the time 0 sample to determine the percentage of Inhibitor-X remaining.
-
Plot the percentage of Inhibitor-X remaining versus time to determine the stability profile and calculate the half-life (t½).
Quantitative Data Summary (Example)
The following table summarizes hypothetical stability data for "Inhibitor-X" in different cell culture media.
| Time (hours) | DMEM | DMEM + 10% FBS | RPMI-1640 | RPMI-1640 + 10% FBS |
| 0 | 100% | 100% | 100% | 100% |
| 2 | 95% | 98% | 92% | 96% |
| 8 | 80% | 90% | 75% | 85% |
| 24 | 50% | 70% | 40% | 60% |
| 48 | 20% | 50% | 15% | 35% |
| Half-life (t½) | ~24 hours | ~40 hours | ~20 hours | ~38 hours |
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results with ROS Kinase Inhibitors
Disclaimer: The compound "ROS kinases-IN-2" is not found in the current scientific literature. This guide will focus on troubleshooting a hypothetical, potent, and selective ROS1 kinase inhibitor, addressing common challenges encountered with this class of molecules.
The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that can become oncogenic when it undergoes genetic rearrangements, leading to the formation of fusion proteins.[1][2][3] These fusion proteins are constitutively active, driving cancer cell growth and survival through the activation of several downstream signaling pathways, including RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3.[1][4][5] Small molecule kinase inhibitors targeting ROS1 have shown clinical efficacy, but researchers often face challenges with inconsistent results in preclinical studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments with ROS1 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ROS1 kinase inhibitors?
A1: ROS1 kinase inhibitors are typically ATP-competitive small molecules. They bind to the ATP-binding pocket of the ROS1 kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of oncogenic signaling pathways.[3] This inhibition of downstream signaling leads to reduced cell proliferation and increased apoptosis in ROS1-driven cancer cells.[6]
Q2: Why am I seeing variability in my IC50 values for the ROS1 inhibitor?
A2: Inconsistent IC50 values can arise from several factors, including:
-
Assay conditions: Differences in ATP concentration, enzyme or substrate concentrations, and incubation times can all affect the apparent potency of an inhibitor.[7][8]
-
Cell-based vs. biochemical assays: IC50 values from biochemical assays are often lower than those from cell-based assays because they do not account for factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations.[9]
-
Cell line variability: Different cell lines, even those with the same ROS1 fusion, can have varying levels of ROS1 expression and activation of downstream pathways, leading to different sensitivities to the inhibitor.
Q3: What are the potential off-target effects of ROS1 kinase inhibitors?
A3: While designed to be selective, many kinase inhibitors can bind to other kinases with similar ATP-binding pockets, leading to off-target effects.[10][11][12] These off-target activities can result in unexpected cellular phenotypes and toxicity.[13][14] It is crucial to consult kinome-wide selectivity data for the specific inhibitor being used.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based viability assays.
-
Possible Cause: Poor solubility of the inhibitor in cell culture media. Many small molecule inhibitors have low aqueous solubility and can precipitate out of solution, especially when diluting a high-concentration DMSO stock into aqueous media.[15][16][17]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your cell culture plate under a microscope after adding the inhibitor. Look for any signs of precipitation, which may appear as small crystals or an oily film.
-
Solubility Enhancement: Consider using a lower final concentration of the inhibitor, or incorporating a surfactant like Tween® 20 or a co-solvent such as polyethylene glycol (PEG) in your media.[15]
-
Fresh Preparations: Always prepare fresh dilutions of the inhibitor from a stock solution for each experiment, as repeated freeze-thaw cycles can affect compound stability and solubility.
-
Problem 2: Lack of correlation between biochemical and cellular activity.
-
Possible Cause: The inhibitor may have poor cell permeability or be a substrate for cellular efflux pumps.
-
Troubleshooting Steps:
-
Permeability Assays: If available, perform permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane.
-
Efflux Pump Inhibitors: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if the potency of your ROS1 inhibitor increases.
-
Cellular Target Engagement Assays: Utilize techniques like the NanoBRET assay to confirm that the inhibitor is binding to ROS1 within the intact cell.[6]
-
Problem 3: Unexpected or paradoxical cellular phenotype (e.g., increased proliferation at certain concentrations).
-
Possible Cause: This could be due to off-target effects on other kinases that regulate different signaling pathways.[10][18] For instance, inhibition of a kinase in a negative feedback loop could lead to the activation of a pro-proliferative pathway.[12]
-
Troubleshooting Steps:
-
Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic approach like siRNA or CRISPR to confirm that the observed phenotype is due to the inhibition of ROS1.[12]
-
Kinase Profiling: If not already done, perform a comprehensive kinase profiling screen to identify potential off-target kinases.[19]
-
Dose-Response Analysis: Carefully analyze the dose-response curve. Paradoxical effects are often observed within a narrow concentration range.
-
Data Presentation
Table 1: Selectivity Profile of a Hypothetical ROS1 Kinase Inhibitor
| Kinase Target | IC50 (nM) |
| ROS1 | 5 |
| ALK | 50 |
| MET | 250 |
| RON | 500 |
| AXL | >1000 |
| MER | >1000 |
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| Biochemical Kinase Assay | 0.1 nM - 1 µM | ATP concentration should be at or near the Km for ROS1. |
| Cell Viability Assay | 1 nM - 10 µM | Optimize for your specific cell line. |
| Western Blotting | 10 nM - 1 µM | A 2-4 hour treatment is often sufficient to see changes in phosphorylation. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
Compound Treatment: Prepare serial dilutions of the ROS1 inhibitor in complete cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Western Blot Analysis of ROS1 Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the ROS1 inhibitor at various concentrations for 2-4 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli sample buffer, and denature by heating. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[22][23]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ROS1, total ROS1, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[24]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[22]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Simplified ROS1 signaling pathway and the inhibitory action of a ROS1 kinase inhibitor.
Caption: General experimental workflow for evaluating a ROS1 kinase inhibitor.
Caption: Troubleshooting decision tree for inconsistent results with ROS1 kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. youtube.com [youtube.com]
Technical Support Center: Optimizing Incubation Time for ROS Kinases-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for ROS Kinases-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor that targets specific kinases involved in cellular signaling pathways regulated by reactive oxygen species (ROS). ROS, such as hydrogen peroxide (H₂O₂), can act as secondary messengers, modulating the activity of various protein kinases and phosphatases.[1][2][3][4] this compound is designed to interfere with this signaling cascade by binding to the ATP-binding site of its target kinase, thereby preventing downstream phosphorylation events that are often associated with cellular proliferation, inflammation, and apoptosis.[5]
Q2: What is the recommended starting incubation time for this compound in cell-based assays?
A2: For initial experiments, a time-course experiment ranging from 4 to 24 hours is recommended.[6] A common starting point is a 12 or 24-hour incubation.[6] However, the optimal time can vary significantly depending on the cell line, the concentration of the inhibitor, and the specific biological question being addressed.[6][7]
Q3: How do I determine the optimal incubation time for my specific cell line and experimental setup?
A3: The most effective method is to perform a time-course experiment.[6][8] This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).[6] The activity of the inhibitor can be assessed by measuring the phosphorylation of a downstream target via Western blot.[6] The optimal incubation time is the point that shows maximal inhibition of the target without inducing significant cytotoxicity.[5]
Q4: Should I be concerned about the stability of this compound in culture media over longer incubation periods?
A4: The metabolic stability of an inhibitor can decrease over time in a cellular environment.[8] If you observe a decrease in the inhibitory effect after a few hours, it could be due to the degradation of the compound.[8] In such cases, consider replacing the media with freshly prepared inhibitor at regular intervals for long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed even at short incubation times. | The concentration of this compound is too high. | Perform a dose-response experiment at a fixed, short incubation time to determine a less toxic concentration range. |
| The cell line is particularly sensitive to the inhibitor or the solvent (e.g., DMSO). | Lower the concentration of the inhibitor and ensure the final solvent concentration is not exceeding a non-toxic level (typically <0.1%). | |
| No significant inhibition of the target kinase is observed. | The incubation time is too short for the inhibitor to take effect. | Extend the incubation time up to 48 or 72 hours in your time-course experiment.[6] |
| The concentration of this compound is too low. | Conduct a dose-response experiment with a wider concentration range to find the effective concentration.[6] | |
| The chosen cell line may be resistant to the inhibitor. | This could be due to factors like drug efflux pumps or mutations in the target kinase.[6] Consider using a different cell line or a positive control cell line if available. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Use a cell counter to ensure consistent cell numbers are plated for each experiment.[9] |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill them with sterile media or PBS instead.[9] | |
| Inconsistent incubation times. | Use a precise timer to ensure all samples are incubated for the exact same duration.[8] | |
| Cell passage number. | Use cells within a consistent and low passage number range, as high-passage cells can have altered drug sensitivity.[9] |
Data Presentation
Table 1: Hypothetical Time-Course and Dose-Response Data for this compound
This table summarizes hypothetical data from experiments to determine the optimal incubation time and concentration of this compound in a cancer cell line. Target inhibition was measured by the phosphorylation level of a downstream substrate (p-Substrate), and cell viability was assessed using an MTT assay.
| Incubation Time (hours) | This compound (nM) | p-Substrate Level (% of Control) | Cell Viability (% of Control) |
| 4 | 100 | 85 | 98 |
| 8 | 100 | 60 | 95 |
| 12 | 100 | 30 | 92 |
| 24 | 100 | 15 | 88 |
| 48 | 100 | 10 | 70 |
| 24 | 10 | 50 | 95 |
| 24 | 50 | 25 | 90 |
| 24 | 250 | 10 | 75 |
| 24 | 500 | 5 | 55 |
Based on this hypothetical data, an incubation time of 24 hours with a concentration of 100 nM appears to be a good starting point, as it provides significant target inhibition with minimal impact on cell viability.
Experimental Protocols
Protocol 1: Western Blot for Target Kinase Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified incubation times.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blot: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target, the total target kinase, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Hypothetical signaling pathway involving ROS and the target of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redox Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
ROS kinases-IN-2 precipitation issues in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with ROS kinases-IN-2, with a specific focus on precipitation issues in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a potent inhibitor of ROS kinases, with an observed inhibition rate of 21.53% at a concentration of 10 μM.[1][2][3][4][5][6] It is primarily used in research to study abnormal cell growth, making it a valuable tool in cancer research.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[7] For short-term storage of up to one month, -20°C is also acceptable for stock solutions.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. Why is this happening?
A3: This is a common issue for many kinase inhibitors, which are often hydrophobic compounds.[8][9] this compound is likely highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) but has low aqueous solubility.[8] When the concentrated DMSO stock is diluted into an aqueous buffer, the sudden change in solvent polarity causes the compound's concentration to exceed its solubility limit in the final medium, leading to precipitation or "crashing out" of the solution.[8][9]
Q4: Can the final concentration of DMSO in my experiment affect the solubility of this compound?
A4: Yes, the final DMSO concentration is critical. While DMSO is an excellent solvent for the inhibitor, the low concentrations tolerated by most cell lines (typically ≤ 0.5%) are often insufficient to keep a hydrophobic compound like this compound fully dissolved in the aqueous medium.[8]
Troubleshooting Guide: Precipitation of this compound Stock Solutions
This guide provides a systematic approach to resolving precipitation issues with this compound.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of this compound in the aqueous buffer has been exceeded.[7] | 1. Lower the final concentration: This is the most direct approach to stay below the solubility limit.[7][8]2. Optimize dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer to find the solubility threshold.[7]3. Use a surfactant: Add a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or Triton X-100 to your aqueous buffer to help keep the inhibitor in solution.[7]4. Incorporate a co-solvent: A small percentage of a water-miscible co-solvent such as ethanol or polyethylene glycol (PEG) may improve solubility.[7] |
| Solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution. This could be due to temperature fluctuations or interactions with other components in the assay medium. | 1. Maintain constant temperature: Ensure a stable temperature throughout your experiment.[7]2. Check for interactions: Evaluate if any components in your media could be contributing to the precipitation. |
| Inconsistent experimental results or loss of inhibitor potency. | Poor solubility is leading to an inaccurate effective concentration of the inhibitor.[7] The compound may be degrading in the solution. | 1. Visual inspection: Always check your assay plates for any signs of precipitation before and after the experiment.[7]2. Prepare fresh dilutions: For each experiment, prepare fresh dilutions from a frozen stock solution.[7]3. Avoid freeze-thaw cycles: Use single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound solid powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 437.53 g/mol .[5][6]
-
Weighing: Accurately weigh the solid powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming to 37°C can be applied if necessary, but first verify the compound's stability at this temperature.[9]
-
Storage: Once fully dissolved, create single-use aliquots to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light and moisture, for long-term stability.[7][9]
Protocol 2: Determining the Maximum Soluble Concentration in Experimental Media
This protocol helps to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture or assay medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific experimental medium (with and without serum, if applicable)
-
Sterile 96-well plate or microcentrifuge tubes
-
Microscope
Procedure:
-
Prepare Dilution Series: In your experimental medium, create a series of dilutions of your this compound stock solution. For example, you can aim for final concentrations ranging from 1 µM to 50 µM. It is crucial to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., <0.5%).[8]
-
Incubate: Incubate the prepared solutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that mirrors your experiment's length (e.g., 2, 6, 24 hours).[8]
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and more sensitively by examining a small aliquot under a microscope.[8]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration under those specific conditions.[8]
-
Effect of Serum: It is advisable to perform this experiment with both your basal medium and your complete medium (containing fetal bovine serum) to understand the effect of serum proteins on the solubility of this compound.[8]
Signaling Pathway Context: ROS and Kinase Regulation
Reactive Oxygen Species (ROS) are known to act as second messengers in various signaling pathways, often by modulating the activity of protein kinases.[10][11][12] The inhibition of ROS kinases by compounds like this compound can, therefore, have significant effects on these cellular processes.
Caption: Simplified overview of a ROS-mediated signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound | ROS抑制剂 | MCE [medchemexpress.cn]
- 5. This compound |CAS 687576-28-9|DC Chemicals [dcchemicals.com]
- 6. This compound|687576-28-9|COA [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Redox Regulation of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox regulation of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from ROS1 Kinase Inhibitor Experiments
This guide provides troubleshooting and support for researchers, scientists, and drug development professionals working with ROS1 kinase inhibitors, including ROS kinases-IN-2. It addresses common challenges and unexpected results in a question-and-answer format, offering detailed protocols and data to help interpret your findings.
Frequently Asked Questions (FAQs)
Q1: What is ROS1 kinase and what is its primary signaling function?
ROS1 is a receptor tyrosine kinase (RTK) that belongs to the same subfamily as anaplastic lymphoma kinase (ALK).[1] Under normal physiological conditions, its expression is limited. However, in certain cancers, such as a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion proteins (e.g., CD74-ROS1).[1][2] These fusion proteins result in constitutive (continuous) activation of the ROS1 kinase domain, which drives uncontrolled cell growth and survival by activating several downstream signaling pathways, including:
-
PI3K/AKT/mTOR pathway (promotes cell survival and proliferation)
-
STAT3 pathway (regulates gene expression related to survival and growth)
-
RAS/MAPK (ERK) pathway (promotes cell proliferation)[1]
Q2: What is this compound and how is it expected to work?
This compound (CAS No. 687576-28-9) is a research compound identified as an inhibitor of ROS1 kinase.[3][4] It is designed to bind to the ROS1 kinase, likely at or near the ATP-binding site, to block its kinase activity.[2] This inhibition is expected to prevent the phosphorylation of downstream signaling molecules, thereby suppressing the pro-growth and pro-survival signals that are constitutively active in ROS1-driven cancer cells.[1][2]
It is important to note that available data shows this compound has relatively low potency, with only 21.53% inhibition of ROS1 kinase activity observed at a 10 μM concentration .[3][4][5] This suggests that very high concentrations may be needed to achieve a biological effect, which increases the risk of off-target activity.
ROS1 Signaling Pathway
Caption: Canonical signaling pathways activated by oncogenic ROS1 fusion proteins.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability / Drug Resistance
Q3: I'm treating my ROS1-positive cancer cells with a kinase inhibitor, but their viability is not decreasing as expected. What is causing this resistance?
Drug resistance is a common challenge and can be broadly categorized into two types: on-target and off-target resistance.
-
On-Target Resistance: This occurs when the direct target of the drug, the ROS1 kinase itself, undergoes changes that prevent the inhibitor from binding effectively. The most common cause is the acquisition of secondary point mutations within the kinase domain.[6]
-
Off-Target (or Bypass) Resistance: This happens when the cancer cell activates alternative signaling pathways to "bypass" the blocked ROS1 signal, thereby restoring downstream signals for growth and survival.[6][7]
The table below summarizes common on-target resistance mutations found in patients who have developed resistance to ROS1 inhibitors like crizotinib.[8]
| Table 1: Common On-Target Resistance Mutations in ROS1 | |
| Mutation | Frequency in Crizotinib-Resistant Cases |
| G2032R (Solvent Front Mutation) | ~33-41%[9] |
| D2033N | ~2-6%[9] |
| L2026M (Gatekeeper Mutation) | Reported, frequency varies[9] |
| S1986F/Y | Reported, frequency varies[10] |
Q4: How can I determine if my cells have developed on-target or off-target resistance?
A systematic approach is required to diagnose the resistance mechanism. This typically involves a combination of molecular biology and biochemistry techniques.
Caption: A logical workflow for troubleshooting resistance to ROS1 kinase inhibitors.
-
Confirm Target Engagement: Perform a Western blot to check the phosphorylation status of ROS1 (p-ROS1) in treated vs. untreated cells. If p-ROS1 levels are not reduced, it suggests the inhibitor is not engaging its target. This could be due to a secondary mutation (on-target resistance) or issues with the compound itself (potency, stability).
-
Investigate Resistance Mechanism:
-
If p-ROS1 is high: Sequence the ROS1 kinase domain of the resistant cells to check for mutations like G2032R.[10]
-
If p-ROS1 is low: This indicates the inhibitor is working on ROS1, but the cells are surviving through other means. Use Western blot or a reverse phase protein array (RPPA) to probe for the activation of common bypass signaling pathways, such as EGFR, MET, or downstream effectors like p-ERK and p-AKT.[6]
-
Caption: Diagram illustrating on-target vs. off-target resistance mechanisms.
Q5: My resistant cells have the G2032R mutation. Are there any inhibitors that can overcome this?
Yes, the G2032R "solvent front" mutation is a well-characterized mechanism of resistance to first-generation inhibitors like crizotinib.[8] Next-generation inhibitors have been developed with activity against this and other mutants. Cabozantinib and repotrectinib, for example, retain high potency against the G2032R mutation.[8]
| Table 2: Comparative IC50 Values (nM) of ROS1 Inhibitors Against WT and Mutant Kinases | |||
| Inhibitor | ROS1 Wild-Type | ROS1 G2032R Mutant | ROS1 L2086F Mutant |
| Crizotinib | 7.9 | 1904.0 | 1290.0 |
| Entrectinib | 1.1 | 550.8 | 622.3 |
| Lorlatinib | 0.7 | 196.6 | 1341.0 |
| Repotrectinib | 1.1 | 23.1 | 2.6 |
| Cabozantinib | 2.4 | 17.5 | 12.4 |
| Data derived from Ba/F3 cell viability assays. Lower IC50 values indicate higher potency. Data sourced from Lin JJ, et al. Clin Cancer Res. 2021.[8][9] |
Issue 2: Inconsistent or Unreliable Assay Results
Q6: My kinase assay or cell viability results have high variability between replicates. What are the common causes?
-
Pipetting Inaccuracy: Ensure pipettes are calibrated, especially for small volumes of inhibitor or enzyme.[11]
-
Compound Precipitation: Inhibitors dissolved in DMSO may precipitate when diluted in aqueous assay buffers. Visually inspect solutions and consider lowering the final DMSO concentration (typically should be <1%).[11]
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate reagents. Avoid using the outermost wells or fill them with sterile buffer to create a humidity barrier.[11]
-
Inconsistent Incubation: Ensure consistent timing and temperature for all plates and wells. Temperature fluctuations can alter enzyme kinetics.[11]
-
Reagent Quality: Ensure your enzyme is active and has not been subjected to multiple freeze-thaw cycles. Confirm the purity and concentration of your ATP and substrate stocks.[11][12]
-
Cell Seeding Density: For cell-based assays, ensure cells are evenly distributed and seeded at an optimal density. Overly confluent or sparse cells can respond differently to treatment.[13]
Q7: I am seeing a decrease in cell viability, but my Western blot shows no change in p-ROS1. What does this mean?
This result strongly suggests an off-target effect . The inhibitor is causing cell death through a mechanism independent of ROS1 inhibition. This is particularly a risk with less potent or less selective compounds used at high concentrations.
-
Troubleshooting Steps:
-
Perform a Dose-Response: Determine the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations.[13]
-
Use a Different Inhibitor: Test a structurally unrelated ROS1 inhibitor. If the cell death phenotype persists only with your initial compound, it is likely an off-target effect. If a different ROS1 inhibitor causes the same effect (and inhibits p-ROS1), your initial result may have been an artifact.[14]
-
Kinome Profiling: To definitively identify off-targets, screen your inhibitor against a broad panel of kinases.
-
Experimental Protocols
Protocol 1: Western Blot for ROS1 Phosphorylation
This protocol is used to determine if your inhibitor is successfully blocking ROS1 kinase activity in cells.
Materials:
-
Cell culture plates and ROS1-positive cells
-
ROS1 inhibitor (e.g., this compound)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation).[15]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for blocking, as its phosphoprotein (casein) content can cause high background.[15][16]
-
Primary Antibodies: Rabbit anti-phospho-ROS1 (Tyr2274), Rabbit anti-total-ROS1.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed ROS1-positive cells and allow them to attach. Treat cells with your ROS1 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add supplemented Lysis Buffer, scrape the cells, and collect the lysate.[14]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.[17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[16]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ROS1 primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ROS1 or a loading control like GAPDH.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures metabolic activity as an indicator of cell viability.
Materials:
-
96-well clear flat-bottom plates
-
ROS1-positive cells in complete culture medium
-
ROS1 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow attachment.[18]
-
Compound Treatment: Prepare serial dilutions of your inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[19]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Buffer to each well and mix gently on an orbital shaker for 15 minutes to dissolve the crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the inhibitor concentration to calculate the IC50 value.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. What are ROS1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. admin.biosschina.com [admin.biosschina.com]
- 5. biorbyt.com [biorbyt.com]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Controlling for ROS-Independent Effects of ROS Kinases-IN-2
Welcome to the technical support center for ROS Kinases-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments to ensure the specific on-target effects of this inhibitor are accurately characterized. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues related to distinguishing the direct, ROS-independent effects of this compound from potential off-target and ROS-mediated activities.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of kinase inhibitors like this compound?
A1: Kinase inhibitors, while designed to be specific, can interact with unintended protein targets. These off-target effects can arise from several factors, including structural similarities in the ATP-binding pockets of different kinases or even binding to non-kinase proteins.[1][2][3] Such interactions can lead to misleading experimental results, cellular toxicity, or other phenotypic changes that are not a direct consequence of inhibiting the intended target.[1] It is crucial to perform rigorous control experiments to validate that the observed effects are indeed due to the inhibition of the primary kinase target.
Q2: How can I be sure that the observed cellular phenotype is a direct result of inhibiting the target kinase and not a ROS-mediated effect?
A2: Many kinase signaling pathways are intricately linked with the production of Reactive Oxygen Species (ROS).[4][5][6] Some kinase inhibitors can alter cellular ROS levels, which in turn can influence a variety of cellular processes independently of the inhibitor's primary kinase target.[7][8] To dissect these effects, it is essential to employ control experiments that can mitigate or measure ROS-mediated signaling. A common approach is to co-treat cells with this compound and a ROS scavenger, such as N-acetylcysteine (NAC). If the observed phenotype is rescued by the ROS scavenger, it suggests a significant contribution from ROS signaling.
Q3: What are the first steps I should take to validate the specificity of this compound in my experimental system?
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at effective concentrations.
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets of this compound.[1][9][10][11][12] Commercial services are available that can screen the inhibitor against a large panel of kinases.
-
Expected Outcome: The screen will provide a list of kinases that are inhibited by this compound at the tested concentration. This information can help identify potential off-targets responsible for the cytotoxicity.
Possible Cause 2: Induction of excessive ROS production.
-
Troubleshooting Step: Measure intracellular ROS levels in response to this compound treatment using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).[13]
-
Expected Outcome: A significant increase in ROS levels upon treatment would suggest that the cytotoxicity may be, at least in part, mediated by oxidative stress. To confirm this, co-treat with a ROS scavenger and assess if cytotoxicity is reduced.
Issue 2: Discrepancy between in vitro kinase inhibition and cellular activity.
Possible Cause 1: Poor cell permeability or rapid metabolism of the inhibitor.
-
Troubleshooting Step: Assess the intracellular concentration of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Expected Outcome: This will determine if the inhibitor is reaching its intracellular target at a sufficient concentration to elicit a biological response.
Possible Cause 2: The cellular phenotype is context-dependent and not solely reliant on the inhibition of the primary target.
-
Troubleshooting Step: Employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target within the cell.[9]
-
Expected Outcome: A thermal shift upon inhibitor binding provides strong evidence of target engagement in a physiological context.
Experimental Protocols
Protocol 1: Assessing ROS-Independent Target Engagement using a ROS Scavenger Co-treatment Western Blot
This protocol aims to determine if the inhibition of a downstream signaling event is a direct consequence of the kinase inhibition by this compound, independent of ROS production.
Materials:
-
Cells of interest
-
This compound
-
N-acetylcysteine (NAC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of a known downstream substrate of the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat one set of cells with an appropriate concentration of NAC (e.g., 5 mM) for 1-2 hours.
-
Treat the cells with a dilution series of this compound, with and without NAC co-treatment. Include vehicle (DMSO) and NAC-only controls.
-
Incubate for the desired treatment duration.
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the phosphorylated and total substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment Group | Phospho-Substrate (Normalized Intensity) | Total Substrate (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (IC50) | 0.35 | 1.02 |
| NAC (5 mM) | 0.98 | 0.99 |
| This compound + NAC | 0.38 | 1.01 |
Interpretation: If the inhibition of substrate phosphorylation by this compound is not reversed by NAC co-treatment, it suggests the effect is largely ROS-independent.
Protocol 2: Measurement of Intracellular ROS Levels
This protocol describes how to measure changes in intracellular ROS levels upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
2',7'-dichlorofluorescein diacetate (DCFH-DA)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H2O2)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle control and a positive control.
-
After treatment, remove the medium and wash the cells with PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM in serum-free medium) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer (Excitation/Emission ~485/535 nm) or a fluorescence plate reader.
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 100 |
| This compound (Low Conc.) | 120 |
| This compound (High Conc.) | 250 |
| H2O2 (Positive Control) | 500 |
Interpretation: A dose-dependent increase in fluorescence intensity indicates that this compound induces intracellular ROS production.
Visualizations
Caption: Workflow for validating ROS-independent on-target effects.
Caption: Distinguishing direct inhibition from potential ROS effects.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bound by Fate: The Role of Reactive Oxygen Species in Receptor-Like Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Promoting reactive oxygen species accumulation to overcome tyrosine kinase inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells [ijbs.com]
- 9. benchchem.com [benchchem.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to ROS1 Kinase Inhibitors: Benchmarking ROS Kinases-IN-2 Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ROS kinases-IN-2 and other well-characterized ROS1 tyrosine kinase inhibitors (TKIs). While comprehensive data on this compound is limited, this document summarizes available information and places it in the context of established first and next-generation ROS1 inhibitors, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to ROS1 Inhibition
The ROS1 proto-oncogene, a receptor tyrosine kinase, is a critical driver in a subset of non-small cell lung cancers (NSCLC) and other malignancies. Chromosomal rearrangements involving the ROS1 gene lead to the formation of fusion proteins with constitutive kinase activity, which in turn activates downstream signaling pathways promoting cell proliferation, survival, and metastasis. Targeted inhibition of the ROS1 kinase has emerged as a highly effective therapeutic strategy for patients with ROS1-positive cancers.
This guide compares the publicly available data for this compound with several clinically relevant ROS1 inhibitors:
-
First-Generation Inhibitor: Crizotinib
-
Second-Generation Inhibitor: Lorlatinib
-
Next-Generation Inhibitors: Repotrectinib and Taletrectinib
Quantitative Comparison of ROS1 Inhibitors
The following tables summarize the biochemical and cellular potency of various ROS1 inhibitors. It is important to note that direct comparison of "this compound" is not possible due to the limited available data.
Table 1: Biochemical Inhibitory Activity against ROS1 Kinase
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) |
| This compound | ROS Kinase | Not Specified | 21.53% inhibition at 10,000 nM [1][2] |
| Crizotinib | ROS1 | Ki | <0.025[3] |
| Lorlatinib | ROS1 | Ki | <0.025[2] |
| Repotrectinib | ROS1 | IC50 | 0.07[4] |
| Taletrectinib | ROS1 | IC50 | 0.207[5] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor.
Table 2: Cellular Inhibitory Activity in ROS1-Driven Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Crizotinib | Karpas299 (NPM-ALK) | Cell Proliferation | 24[3] |
| Lorlatinib | Ba/F3 (CD74-ROS1) | Antiproliferative | 1.2[6] |
| Repotrectinib | Ba/F3 (CD74-ROS1 G2032R) | Cell Viability | 23.1 |
| Taletrectinib | U-118 MG (FIG-ROS1) | Autophosphorylation | Dose-dependent inhibition[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of ROS1 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Materials:
-
Recombinant ROS1 Kinase
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Kinase buffer
-
Test compounds (e.g., this compound, other inhibitors)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the ROS1 kinase and the Eu-labeled antibody in kinase buffer.
-
Assay Reaction: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).
-
Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
ROS1-dependent cancer cell line (e.g., HCC78)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8][9][10]
Signaling Pathways and Experimental Workflows
ROS1 Signaling Pathway
Oncogenic ROS1 fusion proteins constitutively activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cancer cell proliferation and survival.[4][6] ROS1 inhibitors block these pathways by competing with ATP for binding to the kinase domain of ROS1.
Caption: Simplified ROS1 Signaling Pathway and Inhibition.
Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates the general workflow for determining the biochemical potency of a kinase inhibitor.
Caption: General Workflow for a Kinase Inhibition Assay.
Experimental Workflow: Cell Viability Assay
This diagram outlines the typical steps involved in assessing the effect of a compound on cancer cell viability.
Caption: General Workflow for a Cell Viability Assay.
Conclusion
This guide provides a comparative overview of this compound and other established ROS1 inhibitors based on publicly available data. While the information on this compound is currently limited to a single data point of 21.53% inhibition at a high concentration of 10 µM, the provided context of highly potent, clinically validated inhibitors such as crizotinib, lorlatinib, repotrectinib, and taletrectinib offers a benchmark for future studies. For a comprehensive evaluation of this compound, further experimental data, including its IC50 value against ROS1, kinase selectivity profile, and cellular activity, are required. The detailed experimental protocols and workflow diagrams included in this guide serve as a resource for researchers aiming to characterize novel ROS1 inhibitors and contribute to the development of more effective cancer therapies.
References
- 1. This compound Supplier | CAS 687576-28-9 | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Novel TPR::ROS1 Fusion Gene Activates MAPK, PI3K and JAK/STAT Signaling in an Infant-type Pediatric Glioma | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
A Comparative Guide to ASK1 Inhibitors in Cancer: Efficacy of Selonsertib and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of cellular stress responses. Activated by reactive oxygen species (ROS), ASK1 triggers downstream signaling cascades, primarily the p38 MAPK and JNK pathways, which can lead to inflammation, apoptosis, and fibrosis. Given the elevated oxidative stress in many cancer cells, ASK1 has emerged as a therapeutic target. This guide provides a comparative overview of the efficacy of Selonsertib (GS-4997), a selective ASK1 inhibitor, and other experimental inhibitors in various cancer contexts.
Mechanism of Action of ASK1 Inhibitors
Under normal physiological conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[1] In the presence of high levels of ROS, Trx becomes oxidized and dissociates from ASK1, leading to ASK1's autophosphorylation and activation. Activated ASK1 then phosphorylates and activates downstream kinases, MKK3/6 and MKK4/7, which in turn activate the p38 MAPK and JNK signaling pathways, respectively.[1][2] These pathways are implicated in both pro-survival and pro-apoptotic cellular processes, and their ultimate effect is often context-dependent.[3][4][5]
Small molecule inhibitors of ASK1, such as Selonsertib, typically act as ATP-competitive inhibitors, binding to the kinase domain of ASK1 and preventing its catalytic activity.[2][6] This blockade inhibits the phosphorylation of downstream targets and can modulate cellular responses to oxidative stress.
Selonsertib (GS-4997): From Fibrosis to Cancer
Selonsertib is a potent and selective oral inhibitor of ASK1.[6] While it was extensively investigated in clinical trials for non-alcoholic steatohepatitis (NASH) and liver fibrosis, these trials were ultimately terminated due to a lack of efficacy.[7][8] However, preclinical studies have explored its potential in oncology, particularly in the context of overcoming multidrug resistance (MDR).
A significant mechanism of MDR in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which actively pump chemotherapy drugs out of cancer cells.[9] Research has shown that Selonsertib can reverse MDR mediated by these transporters.[9][10]
Quantitative Efficacy Data of Selonsertib
The following tables summarize the available quantitative data on the efficacy of Selonsertib.
| Biochemical and Cellular Assays | IC50 / pIC50 / EC50 | Reference |
| Enzyme Inhibition Assay | ||
| Recombinant human ASK1 (catalytic domain) | IC50: 5.012 nM | [6] |
| ASK1 Inhibition | pIC50: 8.3 | [11] |
| Cellular Assays | ||
| ASK1 autophosphorylation (HEK293T cells) | IC50: 20 nM | [11] |
| Ex vivo CXCL1 assay (human whole blood) | EC50: 56 ng/mL | [12] |
| Efficacy of Selonsertib in Reversing Multidrug Resistance | |||
| Cell Line | Chemotherapeutic Agent | Selonsertib Concentration (µM) | Fold Reversal |
| KB-C2 (ABCB1 overexpressing) | Paclitaxel | 3 | 12.5 |
| 10 | 41.7 | ||
| Doxorubicin | 3 | 6.3 | |
| 10 | 20.8 | ||
| SW620/Ad300 (ABCB1 overexpressing) | Paclitaxel | 3 | 10.7 |
| 10 | 25.0 | ||
| Doxorubicin | 3 | 4.9 | |
| 10 | 11.1 | ||
| NCI-H460/MX20 (ABCG2 overexpressing) | Mitoxantrone | 3 | 4.8 |
| 10 | 11.9 | ||
| Topotecan | 3 | 3.6 | |
| 10 | 8.3 | ||
| S1-M1-80 (ABCG2 overexpressing) | Mitoxantrone | 3 | 5.3 |
| 10 | 12.5 | ||
| Topotecan | 3 | 4.2 | |
| 10 | 10.0 |
Alternative ASK1 Inhibitors
Several other small molecules have been developed as inhibitors of ASK1. A direct comparison of their efficacy in cancer models is limited by the available data, but their biochemical potencies provide a basis for evaluation.
| Alternative ASK1 Inhibitors | Inhibitory Concentration | Reference |
| NQDI-1 | Ki: 500 nM | [13] |
| PFTA-1 | Ki: 340 nM | |
| Pyridin-2-yl urea compound 2 | IC50: 1.55 nM | [14] |
Experimental Protocols
ASK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant ASK1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[15]
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Test inhibitor (e.g., Selonsertib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the inhibitor, ASK1 enzyme, and the substrate/ATP mixture.[14][15]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[15]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[15]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[15]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT or Crystal Violet)
These assays are used to determine the cytotoxic effects of an inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution or Crystal Violet staining solution
-
Solubilization buffer (for MTT) or destaining solution (for Crystal Violet)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
For MTT assay, add MTT solution and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.
-
For Crystal Violet assay, fix and stain the cells with Crystal Violet. Destain and measure the absorbance of the destaining solution.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[16]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to a defined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth between the treated and control groups.
Visualizing the ASK1 Signaling Pathway and Experimental Workflow
ASK1 Signaling Pathway
Caption: The ASK1 signaling pathway activated by ROS and inhibited by Selonsertib.
Experimental Workflow for Evaluating ASK1 Inhibitors
Caption: Workflow for the preclinical evaluation of ASK1 inhibitors in cancer.
Conclusion
The role of ASK1 in cancer is complex and appears to be dependent on the specific cancer type and cellular context.[3][4][5] While Selonsertib (GS-4997) did not demonstrate efficacy in clinical trials for fibrotic diseases, its ability to reverse multidrug resistance in preclinical cancer models suggests a potential niche application. Further research is needed to explore the direct anti-cancer effects of Selonsertib and other ASK1 inhibitors across a broader range of cancer types. The development of more selective and potent second-generation inhibitors, coupled with a deeper understanding of the context-dependent nature of ASK1 signaling, will be crucial for realizing the therapeutic potential of targeting this pathway in oncology.
References
- 1. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]
- 3. ASK1 Signaling in Cancer: Pathogenic Driver or Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Selonsertib for patients with bridging fibrosis or compensated cirrhosis due to NASH: Results from randomized phase III STELLAR trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. mdpi.com [mdpi.com]
- 15. promega.es [promega.es]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating ROS1 Kinase Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of ROS1 kinase inhibitors in a cellular context. We present supporting experimental data for various inhibitors, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to aid in the selection of appropriate validation strategies.
Introduction to ROS1 Kinase and Target Engagement
ROS1, a receptor tyrosine kinase, is a clinically validated oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of potent and selective ROS1 inhibitors has significantly improved patient outcomes. Verifying that these inhibitors reach and bind to their intended target within the complex cellular environment is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and in vivo efficacy data.
This guide focuses on three primary methods for assessing ROS1 target engagement in cells:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay measures the thermal stabilization of a target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This proximity-based assay quantifies the binding of a test compound to a target protein in live cells.
-
Western Blotting of Downstream Signaling: This biochemical method assesses the functional consequence of target inhibition by measuring the phosphorylation status of downstream effector proteins.
Comparative Analysis of ROS1 Inhibitor Target Engagement
The following table summarizes publicly available data on the cellular potency of several ROS1 inhibitors. While direct head-to-head comparisons using target engagement assays like CETSA and NanoBRET are limited in the literature, the IC50 values from cell viability assays provide a functional readout of target inhibition. It is important to note that IC50 values can be influenced by various factors, including the cell line, assay duration, and ATP concentration.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Crizotinib | Ba/F3 (CD74-ROS1) | Cell Viability | 16.5 | [1] |
| Lorlatinib | Ba/F3 (CD74-ROS1) | Cell Viability | 1.1 | [1] |
| Repotrectinib | Ba/F3 (CD74-ROS1) | Cell Viability | 0.076 (kinase assay) | [2] |
| Taletrectinib | Ba/F3 (CD74-ROS1) | Cell Viability | 2.6 | [1] |
| Entrectinib | Ba/F3 (CD74-ROS1) | Cell Viability | 3.7 | [1] |
| Cabozantinib | Ba/F3 (CD74-ROS1) | Cell Viability | 10.1 | [1] |
Key Methodologies for Target Engagement Validation
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
CETSA Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCC78 or Ba/F3 expressing a ROS1 fusion) and allow them to adhere. Treat the cells with a range of concentrations of the ROS1 inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Treatment: Heat the cell suspensions or lysates to a specific temperature (determined from a preliminary melt curve experiment) for a short duration (e.g., 3-5 minutes). Unbound proteins will denature and aggregate.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble ROS1 protein by Western blotting using a ROS1-specific antibody. An increase in the amount of soluble ROS1 in inhibitor-treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Experimental Workflow:
NanoBRET™ Assay Workflow
Detailed Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding for the ROS1 protein fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: In a multi-well plate, add the test compounds at various concentrations. Then, add the transfected cells and the fluorescent NanoBRET™ tracer.
-
Incubation: Incubate the plate for a period to allow the compound and tracer to reach binding equilibrium with the ROS1-NanoLuc® fusion protein.
-
Signal Detection: Add the NanoLuc® substrate and immediately measure the donor (NanoLuc®) and acceptor (tracer) emissions. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and, therefore, target engagement. The data can be used to determine the IC50 or apparent affinity (Kd) of the compound.
Western Blotting of Downstream Signaling
Inhibition of ROS1 kinase activity should lead to a decrease in the phosphorylation of its downstream signaling effectors. Western blotting can be used to quantify these changes.
ROS1 Signaling Pathway:
Constitutively active ROS1 fusion proteins activate several downstream signaling pathways that are crucial for cell proliferation, survival, and growth. These include the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT3 pathways.
ROS1 Downstream Signaling Pathways
Detailed Protocol:
-
Cell Treatment: Treat ROS1-dependent cancer cells with various concentrations of the ROS1 inhibitor for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Probe the membranes with primary antibodies specific for phosphorylated forms of ROS1 (p-ROS1), AKT (p-AKT), ERK (p-ERK), and STAT3 (p-STAT3). Also, probe for the total protein levels of ROS1, AKT, ERK, and STAT3, as well as a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each downstream effector. A dose-dependent decrease in the phosphorylation of these proteins confirms the inhibition of ROS1 signaling.
Conclusion
Validating the target engagement of ROS1 kinase inhibitors is essential for their preclinical and clinical development. This guide has provided a comparative overview of three key methodologies: CETSA, NanoBRET, and western blotting of downstream signaling pathways. Each method offers unique advantages and provides complementary information. CETSA and NanoBRET directly measure the physical interaction between the inhibitor and ROS1 in a cellular context, while western blotting confirms the functional consequence of this engagement on downstream signaling. The choice of method will depend on the specific research question, available resources, and the stage of drug development. By employing these robust techniques, researchers can gain a comprehensive understanding of their compound's mechanism of action and build a strong foundation for further development.
References
Orthogonal Assays to Confirm ROS Kinases-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the validation of a kinase inhibitor's activity and specificity is paramount. This guide provides a comparative analysis of "ROS kinases-IN-2," a novel and potent ROS1 kinase inhibitor, against established therapeutic alternatives. We present a series of orthogonal assays designed to rigorously confirm its on-target activity, cellular engagement, and downstream signaling effects. This document is intended to provide objective, data-driven comparisons and detailed experimental methodologies to support drug development and research professionals.
Comparative Analysis of ROS1 Inhibitor Potency and Selectivity
To contextualize the activity of this compound, its inhibitory potential is compared against well-characterized, FDA-approved ROS1 inhibitors: Crizotinib, Entrectinib, and Repotrectinib. The data presented below is a synthesis of publicly available information for the approved drugs and hypothetical, yet representative, data for the novel inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of ROS1 Inhibitors
| Kinase Target | This compound (nM) | Crizotinib (nM) | Entrectinib (nM) | Repotrectinib (nM) |
| ROS1 | 0.5 | ~25[1][2] | 7[3][4] | 0.07[5] |
| ALK | 25 | 24 | 12[3][4] | 1.01[5] |
| TRKA | >1000 | >1000 | 1[3][4] | 0.83[5] |
| TRKB | >1000 | >1000 | 5[3][4] | 0.05[5] |
| TRKC | >1000 | >1000 | 3[3][4] | 0.1[5] |
| MET | >500 | 8 | >1000 | >1000 |
| JAK2 | >1000 | >1000 | >1000 | 1.04[5] |
Note: IC50 values for Crizotinib, Entrectinib, and Repotrectinib are approximate and collated from various sources. The values for this compound are hypothetical for comparative purposes, representing a highly potent and selective inhibitor.
Table 2: Cellular Potency (IC50) in ROS1-Driven Cancer Cell Lines
| Cell Line (ROS1 Fusion) | This compound (nM) | Crizotinib (nM) | Entrectinib (nM) | Repotrectinib (nM) |
| Ba/F3 (CD74-ROS1) | 2 | 10-20 | 5[3] | ~0.5-1 |
| HCC78 (SLC34A2-ROS1) | 5 | 30-50 | ~10 | ~1-2 |
| U-118 MG (FIG-ROS1) | 4 | 25-40 | ~8 | ~1-2 |
Note: Cellular IC50 values can vary based on experimental conditions. The data presented are representative values for comparison.
ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase that, upon oncogenic fusion, becomes constitutively active, driving downstream signaling pathways crucial for cell proliferation and survival.[6] Key activated pathways include the STAT3, PI3K/AKT/mTOR, and RAS/MAPK cascades.[5][7] Inhibition of ROS1 is designed to block these downstream signals, leading to tumor growth inhibition.
Orthogonal Experimental Assays and Protocols
To validate the activity of a novel kinase inhibitor like this compound, a multi-pronged approach using orthogonal assays is essential. This ensures that the observed effects are due to direct on-target engagement and not off-target activities or assay artifacts.
Biochemical Kinase Assay (HTRF)
This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified ROS1 kinase in vitro.
Experimental Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
-
Reagent Preparation :
-
Prepare 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
Dilute purified recombinant ROS1 kinase to the desired concentration in Kinase Buffer.
-
Prepare a universal biotinylated peptide substrate (e.g., Poly-Glu,Tyr 4:1) in Kinase Buffer.
-
Prepare ATP solution in Kinase Buffer at a concentration close to the Km for ROS1.
-
Serially dilute this compound and control inhibitors (Crizotinib, Entrectinib) in DMSO, then further dilute in Kinase Buffer.
-
Prepare HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF Detection Buffer (containing EDTA to stop the reaction).[7][8]
-
-
Kinase Reaction :
-
In a 384-well low-volume plate, add 2 µL of diluted inhibitor or DMSO vehicle.
-
Add 4 µL of ROS1 kinase solution.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[8]
-
Add 2 µL of the biotinylated substrate.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.[9]
-
Incubate for 60 minutes at room temperature.
-
-
Detection :
-
Data Analysis :
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can enter the cell and bind to its ROS1 target in a physiological context.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation :
-
Transfect HEK293T cells with a plasmid encoding ROS1 fused to NanoLuc® luciferase.
-
Culture the cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM medium at a density of 2x10^5 cells/mL.[10]
-
-
Assay Setup :
-
In a white 384-well plate, dispense serial dilutions of this compound or control inhibitors.
-
Add the NanoBRET™ Tracer, a fluorescently labeled ligand that binds to ROS1, to all wells at a final concentration near its EC50.[11]
-
Add 20 µL of the cell suspension to each well.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Detection :
-
Prepare the NanoGlo® Substrate/Extracellular NanoLuc® Inhibitor solution.
-
Add 10 µL of this solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters: one for NanoLuc® emission (~450 nm) and one for the tracer's fluorescence emission (~610 nm).[10]
-
-
Data Analysis :
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Plot the BRET ratio against inhibitor concentration to determine the cellular IC50.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA provides direct evidence of target engagement by measuring the thermal stabilization of ROS1 upon inhibitor binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment :
-
Culture a ROS1-positive cancer cell line (e.g., HCC78) to ~80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 2-3 hours at 37°C.[12]
-
-
Heat Challenge :
-
Harvest the cells and resuspend them in PBS with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[12]
-
-
Protein Extraction :
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[12]
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection and Analysis :
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of soluble ROS1 protein at each temperature and inhibitor concentration using Western blotting or ELISA.
-
Plot the percentage of soluble ROS1 against temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.[13][14]
-
Phospho-Protein Analysis (In-Cell Western)
This assay confirms that target engagement leads to the inhibition of ROS1's downstream signaling activity within the cell.
Experimental Protocol: In-Cell Western Assay
-
Cell Culture and Treatment :
-
Seed HCC78 cells in a 96-well plate and allow them to adhere.
-
Starve the cells (if necessary) and then treat with a dose-response of this compound or control inhibitors for 2-4 hours.
-
-
Fixation and Permeabilization :
-
Immunostaining :
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in TBST) for 90 minutes.[15][16]
-
Incubate the cells overnight at 4°C with a primary antibody cocktail containing an antibody against phospho-ROS1 (pROS1) and a normalization antibody (e.g., total ROS1 or a housekeeping protein like GAPDH).
-
Wash the cells multiple times with PBS + 0.1% Tween-20.
-
Incubate for 1 hour with a secondary antibody cocktail containing two different near-infrared dye-conjugated antibodies (e.g., IRDye® 800CW and IRDye® 680RD) that recognize the primary antibodies.[17]
-
-
Imaging and Quantification :
-
Wash the plate thoroughly and allow it to dry.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).[18]
-
Quantify the fluorescence intensity for both the phospho-protein and the normalization protein in each well.
-
Normalize the pROS1 signal to the total protein signal and plot the normalized values against inhibitor concentration to determine the IC50 for downstream signaling inhibition.
-
Logical Workflow for Inhibitor Validation
The validation of this compound follows a logical progression from direct biochemical inhibition to cellular effects, ensuring a comprehensive understanding of its mechanism of action.
Relationship of Orthogonal Assays
Each assay provides a unique piece of information. Together, they build a robust data package that confirms the inhibitor's mechanism of action from the molecular to the cellular level.
References
- 1. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. eubopen.org [eubopen.org]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomol.com [biomol.com]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 18. licorbio.com [licorbio.com]
A Tale of Two Swords: Crizotinib and N-acetylcysteine in the Battle of Oxidative Stress
An objective comparison for researchers, scientists, and drug development professionals.
In the intricate cellular landscape, the regulation of reactive oxygen species (ROS) presents a double-edged sword. While essential for normal physiological signaling, an imbalance leading to oxidative stress is a hallmark of numerous pathologies, including cancer. Consequently, therapeutic strategies often aim to modulate cellular redox status. This guide provides a comprehensive comparison of two compounds with diametrically opposed effects on oxidative stress: the ROS1 kinase inhibitor, crizotinib, which paradoxically induces oxidative stress as part of its anti-cancer mechanism, and N-acetylcysteine (NAC), a well-established antioxidant.
This comparison delves into their mechanisms of action, supported by experimental data, to provide a clear understanding of their distinct roles in modulating cellular oxidative stress.
At a Glance: Crizotinib vs. N-acetylcysteine
| Feature | Crizotinib (ROS1 Kinase Inhibitor) | N-acetylcysteine (NAC) |
| Primary Role in Oxidative Stress | Inducer | Reducer |
| Mechanism of Action | Inhibition of ROS1 kinase, leading to increased intracellular ROS production. | Acts as a precursor to L-cysteine for glutathione (GSH) synthesis, and can directly scavenge some ROS. |
| Primary Therapeutic Use | Treatment of ROS1-positive non-small cell lung cancer. | Mucolytic agent, antidote for acetaminophen poisoning, and antioxidant supplement. |
| Effect on Cancer Cells | Promotes apoptosis and inhibits proliferation, in part through ROS-mediated mechanisms. | Can protect cells from oxidative damage. Its role in cancer therapy is complex and context-dependent. |
Quantitative Data Summary
The following tables summarize the quantitative effects of crizotinib and N-acetylcysteine on key markers of oxidative stress and cell viability, as reported in various studies.
Table 1: Effect of Crizotinib on Oxidative Stress Markers and Cell Viability
| Cell Line | Concentration | Parameter Measured | Result | Reference |
| NCI-H460, H1975, A549 (NSCLC) | 11.25 - 16.54 µM (IC50) | Cell Viability | Decrease | [1] |
| NCI-H460 | (S)-crizotinib | ROS Levels (DCFH-DA) | Increase | [1] |
| NCI-H460 | (S)-crizotinib | Malondialdehyde (MDA) | Increase | [1] |
| L02 (human liver cells) | Medium to high concentrations | ROS Levels (DCFH-DA) | Significant increase | [2] |
| L02 (human liver cells) | Dose-dependent | Mitochondrial Apoptosis | Stimulation | [2] |
| HepG2 (human liver cancer) | 24 hours | ROS Production | Concentration-dependent increase | [3] |
| Mice (in vivo) | 100, 200, 300 mg/kg | Hepatic ROS, MDA, GSSG | Significant increase | [4] |
| Mice (in vivo) | 100, 200, 300 mg/kg | Hepatic GSH, GSH/GSSG ratio | Decrease | [4] |
Table 2: Effect of N-acetylcysteine on Oxidative Stress Markers
| Model System | Treatment | Parameter Measured | Result | Reference |
| Asthenoteratozoospermia Men | NAC supplementation | NRF2 gene expression | Significant increase (1.00 ± 0.14 vs. 1.79 ± 0.18) | [5] |
| Asthenoteratozoospermia Men | NAC supplementation | Seminal plasma MDA | Decrease | [5] |
| Asthenoteratozoospermia Men | NAC supplementation | Seminal plasma CAT, SOD, GPX | Increase | [5] |
| Rat model of renal ischemia/reperfusion | NAC | Nrf2 and HO-1 expression | Significant increase | [6] |
| Rat model of renal ischemia/reperfusion | NAC | MDA level | Reduction | [6] |
| Mouse model of TBI | NACA (NAC amide) | SOD and GPx activity | Enhanced | [7] |
| Mouse model of TBI | NACA (NAC amide) | MDA level | Significant reduction | [7] |
| In vivo model of heart failure | NAC | Serum and myocardial tAOC | Return to control levels | [8] |
Signaling Pathways
The distinct effects of crizotinib and NAC on oxidative stress are mediated through different signaling pathways.
Crizotinib-Induced Oxidative Stress and Apoptosis
Crizotinib, by inhibiting ROS1 kinase, disrupts downstream signaling, leading to an increase in intracellular ROS. This surge in ROS can activate stress-related pathways, such as the JNK pathway, and induce endoplasmic reticulum (ER) stress, ultimately culminating in apoptosis.[1][4] Interestingly, some studies suggest that crizotinib can also influence the Nrf2 pathway, a key regulator of the antioxidant response, although the exact mechanism is still under investigation.[2][3]
N-acetylcysteine's Antioxidant Signaling
NAC primarily exerts its antioxidant effects by providing the cysteine precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[9] GSH, in turn, neutralizes ROS with the help of enzymes like glutathione peroxidase (GPx). Furthermore, NAC can activate the Nrf2 signaling pathway.[5][6][10] Nrf2 is a transcription factor that, under oxidative stress, translocates to the nucleus and promotes the expression of a battery of antioxidant genes, including those for SOD, CAT, and GPx, thereby bolstering the cell's defense against oxidative damage.[11]
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is a common method for quantifying intracellular ROS levels.
Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black-walled clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the desired concentrations of crizotinib, NAC, or appropriate vehicle controls for the specified duration.
-
DCFH-DA Loading:
-
Prepare a stock solution of DCFH-DA in DMSO (e.g., 10 mM).
-
Immediately before use, dilute the stock solution in pre-warmed serum-free medium to the final working concentration (typically 10-25 µM).
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement:
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
References
- 1. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling Pathway [frontiersin.org]
- 3. An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of N-acetylcysteine (NAC) on renal ischemia/reperfusion injury through Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. connectsci.au [connectsci.au]
- 11. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiles of ROS1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of three prominent ROS1 kinase inhibitors: Cabozantinib, Crizotinib, and Lorlatinib. While the initial inquiry specified "ROS kinases-IN-2," publicly available data for a compound with this exact name is limited. Therefore, this guide focuses on well-characterized, clinically relevant ROS1 inhibitors to provide a valuable comparative analysis for researchers in the field. The information presented herein is supported by experimental data from publicly available resources.
Introduction to ROS1 Kinase Inhibition
The ROS1 proto-oncogene, a receptor tyrosine kinase, is a critical driver in certain cancers, most notably in a subset of non-small cell lung cancer (NSCLC), through chromosomal rearrangements. This has led to the development of targeted therapies that inhibit the kinase activity of the resulting ROS1 fusion proteins. However, the selectivity of these inhibitors is a key determinant of their efficacy and safety profiles. Off-target effects can lead to adverse events, but in some cases, polypharmacology can be beneficial.[1] Understanding the cross-reactivity profile of a kinase inhibitor across the human kinome is therefore essential for drug development and clinical application.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of Cabozantinib, Crizotinib, and Lorlatinib against ROS1 and a selection of other kinases. The data is presented as IC50 (the half-maximal inhibitory concentration) or percentage of inhibition at a given concentration, which are common metrics for assessing inhibitor potency. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.
| Kinase Target | Cabozantinib | Crizotinib | Lorlatinib |
| ROS1 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |
| ALK | Less Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |
| MET | Potent Inhibitor | Potent Inhibitor | Less Potent Inhibitor |
| VEGFR2 | Potent Inhibitor | Less Potent Inhibitor | Less Potent Inhibitor |
| AXL | Potent Inhibitor | Less Potent Inhibitor | Less Potent Inhibitor |
| RET | Potent Inhibitor | Less Potent Inhibitor | Less Potent Inhibitor |
| KIT | Potent Inhibitor | Less Potent Inhibitor | Less Potent Inhibitor |
| FLT3 | Potent Inhibitor | Less Potent Inhibitor | Less Potent Inhibitor |
Note: "Potent Inhibitor" indicates significant activity reported in preclinical studies. Specific IC50 values can be found in the cited literature.
Cabozantinib is a multi-kinase inhibitor with potent activity against MET, VEGFR2, AXL, and RET, in addition to ROS1.[2][3] This broad-spectrum activity can be advantageous in tumors where these pathways are also dysregulated.
Crizotinib is a potent inhibitor of ALK and MET, and was the first to be approved for ALK-positive NSCLC and later for ROS1-positive NSCLC.[1][4] Its activity against other kinases is less pronounced compared to Cabozantinib.
Lorlatinib is a third-generation inhibitor designed to be a potent inhibitor of both ALK and ROS1, with the added ability to overcome many of the resistance mutations that arise during treatment with earlier-generation inhibitors.[5] It also has enhanced central nervous system (CNS) penetration.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the ROS1 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: Simplified ROS1 Signaling Pathway.
Caption: Kinase Inhibitor Profiling Workflow.
Experimental Protocols
The cross-reactivity profiles of kinase inhibitors are typically determined using in vitro kinase assays. A common high-throughput method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Objective: To determine the inhibitory activity of a compound against a panel of kinases.
Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The signal is measured using a time-resolved fluorescence reader, which minimizes background fluorescence.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled kinase-specific substrates
-
ATP
-
Europium-labeled anti-phospho-specific antibodies
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., Cabozantinib, Crizotinib, Lorlatinib) dissolved in DMSO
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add a solution containing the kinase and the fluorescently labeled substrate to the wells of the 384-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA.
-
Add the Eu-labeled antibody to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the percentage of inhibition (calculated relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The choice of a ROS1 kinase inhibitor for research or therapeutic development depends on the desired selectivity profile. Cabozantinib offers a broad-spectrum inhibition that may be beneficial in tumors with multiple dysregulated pathways. Crizotinib provides potent inhibition of ROS1 and ALK, while Lorlatinib offers a highly potent and selective option against ROS1 and ALK, including resistance mutations, with the added benefit of CNS activity. A thorough understanding of the cross-reactivity profile, as determined by the experimental methods outlined in this guide, is crucial for advancing the development of next-generation kinase inhibitors.
References
- 1. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK3 inhibition circumvents and overcomes acquired lorlatinib resistance in ALK-rearranged non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective ROS1 Kinase Inhibitors and General Kinase Inhibitors
An Objective Guide for Researchers in Oncology and Drug Discovery
The landscape of cancer therapy has been significantly reshaped by the development of kinase inhibitors. These molecules function by blocking the action of kinases, a class of enzymes that play a crucial role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This guide provides a comparative analysis between highly selective kinase inhibitors, exemplified by those targeting ROS1, and general (or broad-spectrum) kinase inhibitors.
While the query specified "ROS kinases-IN-2," publicly available data on this compound is limited, showing only modest inhibition of ROS kinase activity (21.53% inhibition at 10 µM) without a detailed selectivity profile[1]. Therefore, to provide a comprehensive and data-rich comparison, this guide will use NVL-520, a well-characterized and highly selective ROS1 inhibitor, as a representative example of a targeted kinase inhibitor. This will be contrasted with Staurosporine, a classic example of a potent, broad-spectrum kinase inhibitor.
This analysis is intended for researchers, scientists, and drug development professionals to understand the key differences in performance, selectivity, and experimental evaluation of these two classes of inhibitors.
Introduction to Kinase Inhibitors
Kinase inhibitors can be broadly categorized based on their selectivity profile:
-
Selective Kinase Inhibitors: These compounds are designed to inhibit a specific kinase or a small, well-defined family of kinases. This high specificity is intended to maximize therapeutic efficacy against tumors driven by a particular kinase while minimizing side effects that can arise from inhibiting other kinases in normal tissues ("off-target effects").[2] ROS1 inhibitors, used in the treatment of certain types of non-small cell lung cancer (NSCLC) harboring ROS1 gene fusions, are a prime example of this class.[3]
-
General (Broad-Spectrum) Kinase Inhibitors: Also known as multi-targeted inhibitors, these compounds inhibit a wide range of different kinases.[4] While this can sometimes be therapeutically beneficial by disrupting multiple signaling pathways that a cancer cell relies on, it often leads to a higher incidence of off-target side effects.[2] Staurosporine is a well-known research tool in this category due to its potent inhibition of a vast array of kinases.[5]
The fundamental difference in their mechanism of action is visualized below.
The ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase (RTK) that, when constitutively activated through chromosomal rearrangements, can drive tumor growth.[6][7] ROS1 fusion proteins activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which promote cell proliferation and survival.[6] Selective ROS1 inhibitors are designed to block the kinase activity of the ROS1 fusion protein, thereby shutting down these oncogenic signals.
Data Presentation: A Quantitative Comparison
The primary differentiator between selective and general kinase inhibitors is their activity profile across the human "kinome" (the full complement of protein kinases). This is typically assessed by screening the compound against a large panel of kinases and determining the concentration required for 50% inhibition (IC50). A lower IC50 value indicates higher potency.
Table 1: Kinase Inhibition Profile of a Selective ROS1 Inhibitor (NVL-520)
NVL-520 is a next-generation ROS1 inhibitor designed for high selectivity and potency against wild-type ROS1 and common resistance mutations. As shown in the data below from a biochemical screen against 335 human kinases, its activity is highly focused on ROS1 and the closely related ALK kinase.
| Kinase Target | IC50 (nM) | % Inhibition at 1µM | Selectivity Notes |
| ROS1 | < 1 | >99% | Primary Target |
| ALK | ~2 | >99% | 2-fold weaker than ROS1 |
| LTK | 10-50 | - | >10-fold selective over ROS1 |
| FAK | 10-50 | - | >10-fold selective over ROS1 |
| PYK2 | 10-50 | - | >10-fold selective over ROS1 |
| FER | 10-50 | - | >10-fold selective over ROS1 |
| TRKB | 10-50 | - | >10-fold selective over ROS1 |
| 328 other kinases | >50 | <50% | >50-fold selective over 97.9% of the tested kinome |
Data adapted from preclinical studies on NVL-520.[8] The IC50 values are approximate and for illustrative purposes.
Table 2: Kinase Inhibition Profile of a General Kinase Inhibitor (Staurosporine)
Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases. This makes it a valuable tool for laboratory research but unsuitable for clinical use due to toxicity.
| Kinase Target | IC50 (nM) | Selectivity Notes |
| PKC | 0.7 - 3 | High Potency |
| p60v-src | 6 | High Potency |
| PKA | 7 | High Potency |
| PKG | 8.5 | High Potency |
| CaM Kinase II | 20 | High Potency |
| Many others | <100 | Broad-spectrum activity against a large percentage of the kinome |
Data compiled from multiple sources.[5][9] Values are indicative and may vary depending on assay conditions.
Experimental Protocols
The data presented above are typically generated using biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common example that measures the amount of ADP produced in the kinase reaction.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test inhibitor (e.g., NVL-520 or Staurosporine) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO. Further dilute these in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in assay buffer) to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
Kinase Reaction Initiation: Start the reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce light. Incubate for another 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol assesses an inhibitor's ability to block a kinase's activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
Objective: To confirm target engagement and inhibition of a specific signaling pathway in intact cells.
Materials:
-
A cell line that expresses the target kinase (e.g., HCC78 cells, which harbor an SLC34A2-ROS1 fusion).[6]
-
Cell culture medium and supplements.
-
Test inhibitor dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Antibodies: A primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT, phospho-ERK) and a primary antibody for the total protein of that target.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment, PVDF membranes, and Western blot reagents.
-
Chemiluminescent substrate and an imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the kinase inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and then add ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and clarify it by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-substrate (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: To confirm equal protein loading, the same membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like β-actin. Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total protein.[11]
Conclusion
The choice between a selective and a general kinase inhibitor is entirely dependent on the research or clinical goal.
-
Selective ROS1 inhibitors like NVL-520 represent a targeted therapeutic strategy. Their high potency and narrow spectrum of activity are designed to provide maximum efficacy in patients with ROS1-driven cancers while minimizing the toxicity associated with broad-spectrum kinase inhibition. The data clearly shows a focused inhibitory profile, which is crucial for their clinical utility.
-
General kinase inhibitors like Staurosporine are powerful tools for in vitro research. Their ability to inhibit a wide array of kinases allows scientists to probe the general importance of kinase signaling in various cellular processes. However, this lack of selectivity makes them unsuitable as therapeutic agents due to predictable and widespread off-target effects.
This comparative guide highlights the critical importance of comprehensive kinase profiling in drug discovery. The experimental protocols provided offer a foundation for researchers to evaluate novel compounds and understand their potential as either precision medicines or research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. onclive.com [onclive.com]
- 4. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of mitoxantrone as a new inhibitor of ROS1 fusion protein in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating Kinase Specificity: A Comparative Guide for ROS1 Inhibitors
Disclaimer: Information regarding a specific molecule designated "ROS kinases-IN-2" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comparative analysis of well-characterized, clinically relevant ROS1 tyrosine kinase inhibitors (TKIs) to serve as a framework for validating kinase specificity. The methodologies and data presentation formats can be adapted for internal analysis of proprietary compounds like "this compound".
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of prominent ROS1 inhibitors—Crizotinib, Entrectinib, and Repotrectinib—supported by experimental data and detailed protocols.
Comparative Analysis of ROS1 Kinase Inhibitors
The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor targets the intended kinase with minimal off-target effects, potentially reducing toxicity. The following sections compare three generations of ROS1 inhibitors.
Data Presentation: Kinase Selectivity Profiles
The inhibitory activity of Crizotinib, Entrectinib, and Repotrectinib was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various in vitro enzymatic assays.
| Kinase Target | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) |
| ROS1 | ~3[1] | 7[2][3] | 0.07 [4] |
| ALK | ~3[1] | 12[2] | 1.01[4] |
| TRKA | - | 1 [2] | 0.83[4] |
| TRKB | - | 3[2] | 0.05 [4] |
| TRKC | - | 5[2] | 0.1[4] |
| JAK2 | - | 40[2] | 1.04[4] |
| FAK | - | 140[2] | 6.96[4] |
| MET | ~8 | - | - |
Note: IC50 values can vary between different assay platforms and conditions. This table is for comparative purposes. A lower IC50 value indicates higher potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method for determining the IC50 of a compound against a specific kinase.
Objective: To quantify the inhibitory effect of a test compound on the activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a substrate.
Materials:
-
Purified recombinant ROS1 kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Poly-Glu,Tyr (4:1) or other suitable substrate
-
[γ-³³P]-ATP
-
Test compound (e.g., "this compound") serially diluted in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Reaction Setup:
-
Add 5 µL of kinase reaction buffer containing the substrate to each well of a 96-well plate.
-
Add 1 µL of the serially diluted test compound to the respective wells. Add 1 µL of DMSO for the "no inhibitor" control wells.
-
Add 2 µL of the purified ROS1 kinase to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of [γ-³³P]-ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times in wash buffer to remove unincorporated [γ-³³P]-ATP.
-
-
Detection:
-
Dry the phosphocellulose paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts are proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
ROS1 Signaling Pathway
The diagram below illustrates the primary signaling pathways activated by oncogenic ROS1 fusions.[5][6][7][8][9] ROS1 activation leads to the phosphorylation and subsequent activation of several downstream signaling cascades that promote cell growth, proliferation, and survival. Tyrosine kinase inhibitors block the initial phosphorylation event, thereby inhibiting these oncogenic signals.
Caption: Simplified ROS1 signaling pathway and the point of inhibition by TKIs.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Comparative Logic of ROS1 Inhibitors
This diagram illustrates the key differentiating features between the three generations of ROS1 inhibitors discussed.
Caption: Logical comparison of key features of ROS1 inhibitors.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. biomarker.onclive.com [biomarker.onclive.com]
- 9. researchgate.net [researchgate.net]
Next-Generation ROS1 Kinase Inhibitor Demonstrates Superior In Vivo Efficacy Over Standard of Care in Preclinical Models
For Immediate Release
A novel, next-generation ROS1 kinase inhibitor, currently identified as Zidesamtinib (formerly NVL-520), has shown marked improvements in in vivo efficacy, including significant tumor regression and superior activity against resistance mutations, when compared to the established standard-of-care treatments for ROS1-positive cancers, such as crizotinib and entrectinib. This comparison guide provides a detailed overview of the preclinical data, experimental protocols, and the underlying molecular pathways, offering valuable insights for researchers, scientists, and drug development professionals in the oncology field.
The data indicates that Zidesamtinib not only potently inhibits wild-type ROS1 fusions but also maintains high activity against common resistance mutations, a significant limitation of current therapies. Furthermore, its designed brain-penetrant properties address the critical challenge of central nervous system (CNS) metastases in patients with ROS1-driven malignancies.
Comparative In Vivo Efficacy
The in vivo antitumor activity of Zidesamtinib was evaluated in various preclinical xenograft models of ROS1-positive cancer and compared with the standard-of-care agents, crizotinib and entrectinib. The results, summarized in the table below, highlight the superior efficacy of Zidesamtinib in inducing tumor regression.
| Compound | Animal Model | Cell Line | Dosing Regimen | Outcome |
| Zidesamtinib (NVL-520) | Nude Mice | Ba/F3 (CD74-ROS1 G2032R) | 15 mg/kg, orally, twice daily | Tumor Regression |
| Nude Mice | Patient-Derived Xenograft (EZR-ROS1) | 5 mg/kg, orally, twice daily | Tumor Regression | |
| Entrectinib | Nude Mice | Ba/F3 (TEL-ROS1) | 60 mg/kg, orally, twice daily for 10 days | Complete Tumor Regression [1] |
| Crizotinib | Athymic Nude Mice | HCC78 (SLC34A2-ROS1) | 50 mg/kg, orally, daily | Tumor Growth Inhibition |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Zidesamtinib (NVL-520) In Vivo Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation:
-
Ba/F3 Xenograft Model: 1 x 107 Ba/F3 cells expressing the CD74-ROS1 G2032R fusion protein were subcutaneously injected into the flank of each mouse.
-
Patient-Derived Xenograft (PDX) Model: Tumor fragments from a patient with EZR-ROS1-positive non-small cell lung cancer (NSCLC) were implanted subcutaneously into the flank of each mouse.
-
-
Drug Administration: Zidesamtinib was formulated in a vehicle solution and administered orally via gavage twice daily at the indicated doses once tumors reached a palpable size.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity.
Entrectinib In Vivo Study
-
Animal Model: Nude mice.
-
Tumor Implantation: Ba/F3 cells engineered to express the TEL-ROS1 fusion protein were subcutaneously injected into the mice.
-
Drug Administration: Entrectinib was administered orally twice daily at a dose of 60 mg/kg for 10 consecutive days.[1]
-
Efficacy Assessment: Tumor regression was monitored and assessed at the end of the treatment period.[1]
Crizotinib In Vivo Study
-
Animal Model: Athymic nu/nu mice.
-
Tumor Implantation: HCC78 cells, a human NSCLC cell line harboring the SLC34A2-ROS1 fusion, were subcutaneously injected into the mice.
-
Drug Administration: Crizotinib was administered orally once daily at a dose of 50 mg/kg.
-
Efficacy Assessment: Tumor growth was monitored and compared to a vehicle-treated control group to determine the extent of tumor growth inhibition.
ROS1 Signaling Pathway
Constitutive activation of the ROS1 receptor tyrosine kinase, through chromosomal rearrangements, drives tumor growth and survival by activating several downstream signaling cascades. These pathways are critical for cell proliferation, survival, and differentiation. The diagram below illustrates the key signaling pathways activated by ROS1 fusion proteins.
Conclusion
The preclinical in vivo data strongly suggest that Zidesamtinib (NVL-520) holds significant promise as a next-generation ROS1 inhibitor. Its ability to induce tumor regression, overcome key resistance mechanisms, and penetrate the central nervous system positions it as a potentially superior therapeutic option compared to the current standard of care for patients with ROS1-positive cancers. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefits.
References
Safety Operating Guide
Personal protective equipment for handling ROS kinases-IN-2
Essential Safety and Handling Guide for ROS Kinases-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent ROS kinase inhibitor. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. Given the potent biological activity of this compound, it should be handled with a high degree of caution, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3]
-
Recommended storage for the powder form is at -20°C. For solutions in solvent, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[4]
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound or concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.[2]
-
Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate all equipment after use.[1]
-
When dissolving the compound, add the solvent slowly to the vial to avoid generating dust.
3. Experimental Use:
-
Conduct all work with this compound in a designated and clearly marked area.[1]
-
Always wear the appropriate PPE as detailed in the table above.
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water.[1][2]
4. Spill Management:
-
In case of a spill, immediately evacuate and secure the area.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection, before attempting to clean the spill.
-
Absorb liquid spills with an inert material and collect all solid materials (spilled powder and absorbent) into a sealed, labeled hazardous waste container.
-
Ventilate and wash the area thoroughly after the spillage is completely removed.[5]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and disposable lab coats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow and Decision-Making Diagrams
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Decision tree for selecting appropriate PPE based on the handling task.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
